Refametinib (R enantiomer)
Description
BenchChem offers high-quality Refametinib (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Refametinib (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSACQWTXKSHJT-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3IN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923032-38-6 | |
| Record name | 923032-38-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Refametinib (R Enantiomer): A Technical Guide to its Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refametinib (also known as RDEA119 and BAY 86-9766) is a potent and highly selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical regulator of cell growth and proliferation.[3][4] Constitutive activation of this pathway is a hallmark of many cancers, making MEK an attractive target for therapeutic intervention.[3][5] Refametinib is a non-ATP-competitive inhibitor, binding to a unique allosteric pocket adjacent to the ATP-binding site of the MEK enzymes.[5] This technical guide focuses on the biochemical and physical properties of the biologically active R enantiomer of Refametinib.
Biochemical Properties
The R enantiomer of Refametinib is a potent inhibitor of MEK1 and MEK2. Its inhibitory activity has been characterized in both enzymatic and cell-based assays.
| Property | Value | Reference(s) |
| Target(s) | MEK1, MEK2 | [1] |
| Mechanism of Action | Allosteric, non-ATP-competitive inhibitor | [5] |
| IC₅₀ (MEK1) | 19 nM | [6] |
| IC₅₀ (MEK2) | 47 nM | [6] |
| Cellular EC₅₀ | 2.0 - 15.8 nM (pERK1/2 inhibition) | [1] |
| Cell Growth GI₅₀ | 67 - 89 nM (BRAF V600E mutant cell lines) | |
| 40 - 84 nM (Anchorage-independent conditions) |
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |
| Synonyms | BAY 86-9766 (R enantiomer), RDEA119 (R enantiomer) | [1] |
| CAS Number | 923032-38-6 | [7][8] |
| Molecular Formula | C₁₉H₂₀F₃IN₂O₅S | |
| Molecular Weight | 572.34 g/mol | |
| Appearance | Solid | |
| Solubility | DMSO: ≥ 31 mg/mL (54.16 mM) Ethanol: 93 mg/mL (162.49 mM)[9] Water: Insoluble | [6] |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In solvent) | -80°C for 1 year | [9] |
Signaling Pathway
Refametinib targets the core of the RAS/RAF/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, survival, and differentiation. The pathway is often hyperactivated in cancer through mutations in upstream components like RAS or BRAF. Refametinib's inhibition of MEK1/2 prevents the phosphorylation and activation of their sole known substrates, ERK1 and ERK2. This blockade of ERK signaling ultimately leads to the inhibition of cell cycle progression and tumor growth.[4][5]
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of Refametinib (R enantiomer) on MEK1/2.
Experimental Protocols
MEK1 Kinase Activity Assay
This assay determines the in vitro inhibitory activity of Refametinib on the MEK1 enzyme.
Methodology:
-
Enzyme Activation: Recombinant MEK1 enzyme (5 nM) is activated by incubation with RAF1 (0.02 units or 1.5 nM) in the presence of 25 mM HEPES (pH 7.8), 1 mM MgCl₂, 50 mM NaCl, 0.2 mM EDTA, and 50 μM ATP for 30 minutes at 25°C.[6]
-
Inhibitor Incubation: The activated MEK1 is then incubated with varying concentrations of Refametinib (R enantiomer).
-
Kinase Reaction: The kinase reaction is initiated by adding the substrate, kinase-inactive murine ERK2 (mERK2 K52A T183A) (2 μM), and [γ-³³P]ATP (2.5 μCi) in a total volume of 20 μL.[6]
-
Quantification: The incorporation of the radioactive phosphate from ATP into the ERK substrate is measured to determine the level of MEK1 activity.
-
IC₅₀ Determination: The concentration of Refametinib that inhibits 50% of MEK1 activity (IC₅₀) is calculated from the dose-response curve.
Caption: A simplified workflow for the MEK1 in vitro kinase activity assay.
Cellular Phospho-ERK1/2 Inhibition Assay
This cell-based assay measures the potency of Refametinib in inhibiting MEK activity within a cellular context.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of Refametinib (R enantiomer) for a specified period (e.g., 1 hour).
-
Cell Lysis: After treatment, the cells are lysed to extract cellular proteins.
-
Western Blot Analysis: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are determined by Western blot analysis using specific antibodies.
-
Quantification and EC₅₀ Determination: The intensity of the pERK1/2 bands is quantified and normalized to total ERK1/2. The effective concentration of Refametinib that causes 50% inhibition of ERK1/2 phosphorylation (EC₅₀) is calculated.
Anchorage-Dependent Cell Growth Inhibition Assay
This assay assesses the effect of Refametinib on the proliferation of cancer cells grown in a monolayer.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well or 384-well microplates and allowed to attach overnight.[10]
-
Compound Addition: The cells are then treated with various concentrations of Refametinib.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[10]
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[6][10]
-
GI₅₀ Calculation: The concentration of Refametinib that causes a 50% reduction in cell growth (GI₅₀) is determined.
Conclusion
The R enantiomer of Refametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, demonstrating significant anti-proliferative activity in cancer cells with a hyperactivated RAS/RAF/MEK/ERK pathway. Its well-characterized biochemical and physical properties, along with its defined mechanism of action, make it a valuable tool for cancer research and a promising candidate for targeted cancer therapy. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. refametinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Refametinib | MEK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Refametinib R enantiomer | MEK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 10. Portico [access.portico.org]
In Vitro Efficacy of Refametinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, orally bioavailable, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various cancers, making it a critical target for therapeutic intervention.[2][3] Refametinib binds to a unique allosteric pocket of the MEK1/2 enzymes, in a non-ATP-competitive manner, leading to the inhibition of growth factor-mediated cell signaling and tumor cell proliferation.[1][4][5] This technical guide provides a comprehensive overview of the in vitro efficacy of Refametinib, with a focus on its inhibitory activity, effects on cell proliferation across different cancer cell lines, and the underlying experimental methodologies.
Quantitative Efficacy Data
The in vitro potency of Refametinib has been demonstrated through various assays, including direct enzyme inhibition and cell-based proliferation and phosphorylation assays. The following tables summarize the key quantitative data on the efficacy of Refametinib.
Table 1: In Vitro Enzymatic Inhibition of MEK1 and MEK2
| Target | IC50 (nM) | Assay Description |
| MEK1 | 19 | Determined by measuring the incorporation of radioactive phosphate from ATP into the ERK substrate.[1] |
| MEK2 | 47 | Determined by measuring the incorporation of radioactive phosphate from ATP into the ERK substrate.[1] |
Table 2: In Vitro Inhibition of ERK1/2 Phosphorylation
| Cell Lines | EC50 (nM) | Assay Description |
| Various Human Cancer Cell Lines | 2.5 - 15.8 | Measurement of phosphorylated ERK1/2 levels in cell lines with diverse tissue origins and BRAF mutational statuses.[1] |
Table 3: In Vitro Antiproliferative Activity (GI50/IC50)
| Cell Line(s) | Condition | GI50/IC50 (nM) | BRAF Status | Notes |
| Human cancer cell lines | Anchorage-dependent | 67 - 89 | V600E Mutant | |
| Various cell lines | Anchorage-independent | 40 - 84 | Not specified | MDA-MB-231 and A431 cells showed significantly higher sensitivity under these conditions.[1] |
| 4 cell lines | Not specified | 34 - 217 | Mutant | |
| 4 cell lines | Not specified | 1,413 - 34,120 | Wild-type | Demonstrates significantly less potency against wild-type BRAF cell lines.[4] |
| 26 Colorectal Cancer (CRC) cell lines | 72-hour exposure | < 1,000 (sensitive) | Not specified | 9 out of 26 cell lines were classified as sensitive.[6] |
| 26 Colorectal Cancer (CRC) cell lines | 72-hour exposure | > 1,000 (resistant) | Not specified | 17 out of 26 cell lines were classified as resistant.[6] |
| SCC4 (Oral Squamous Cell Carcinoma) | 1-hour exposure | 50 | Not specified | Significantly decreased cell viability.[1] |
Signaling Pathway and Mechanism of Action
Refametinib exerts its effect by inhibiting the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, survival, and differentiation. The diagram below illustrates the canonical pathway and the point of intervention by Refametinib.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Refametinib on MEK1/2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of key experimental protocols used to assess the efficacy of Refametinib.
MEK1/2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of Refametinib on the enzymatic activity of MEK1 and MEK2.
Caption: Workflow for the MEK1/2 kinase inhibition assay.
Methodology:
-
MEK1 Activation: Recombinant MEK1 enzyme (5 nM) is activated by RAF1 (1.5 nM) in a buffer containing 25 mM HEPES (pH 7.8), 1 mM MgCl2, 50 mM NaCl, 0.2 mM EDTA, and 50 µM ATP for 30 minutes at 25°C.[4] For MEK2, which is already active, this activation step is not required.[4]
-
Kinase Reaction: The reaction is initiated by adding the substrate, kinase-inactive murine ERK2 (mERK2 K52A/T183A), at a concentration of 2 µM, along with 2.5 µCi of [γ-33P] ATP.[4]
-
Inhibition: Test concentrations of Refametinib are included in the reaction mixture to determine their inhibitory effect.
-
Detection: The incorporation of the radioactive phosphate from ATP into the ERK2 substrate is measured to quantify MEK1/2 activity.
Cell Proliferation (MTS/MTT) Assay
This assay is used to assess the antiproliferative effects of Refametinib on cancer cell lines.
Caption: General workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of Refametinib.
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.[6]
-
Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Color Development: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the concentration of Refametinib that inhibits cell growth by 50% (GI50 or IC50).
Western Blotting for ERK Phosphorylation
This technique is used to determine the effect of Refametinib on the phosphorylation status of ERK1/2, a direct downstream target of MEK1/2.
Methodology:
-
Cell Treatment: Cancer cell lines are treated with Refametinib at various concentrations and for different durations.
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by incubation with corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the p-ERK bands is normalized to the total ERK bands to quantify the inhibition of ERK phosphorylation.[7]
Synergistic Effects
The in vitro efficacy of Refametinib can be enhanced when used in combination with other targeted therapies. For instance, in OCUT1 and SW1376 cell lines, the inhibitory effect of Refametinib was enhanced when combined with the mTOR inhibitor, temsirolimus.[4] Similarly, strong synergistic effects in suppressing tumor cell proliferation were observed in Hep3B and MH3924A cells when Refametinib was combined with sorafenib.[8] Combination treatment of oral squamous cell carcinoma cells with 5-Fluorouracil and Refametinib resulted in a more potent suppression of cell proliferation and promotion of apoptosis than 5-FU alone.[9]
Conclusion
Refametinib demonstrates potent and selective in vitro activity against MEK1 and MEK2, leading to the inhibition of the MAPK/ERK signaling pathway and subsequent suppression of tumor cell proliferation. Its efficacy is particularly pronounced in cancer cell lines harboring BRAF mutations. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of Refametinib as a potential anticancer agent, both as a monotherapy and in combination with other targeted drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. refametinib - My Cancer Genome [mycancergenome.org]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
early-stage research on Refametinib (R enantiomer)
An In-Depth Technical Guide to the Early-Stage Research of Refametinib (R-enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refametinib, also known as RDEA119 or BAY 86-9766, is a potent and selective, orally bioavailable, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] As key components of the RAS/RAF/MEK/ERK signaling pathway, MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are often constitutively activated in many cancers, leading to uncontrolled cell proliferation and survival.[1][3] Refametinib is a chiral molecule, and early research indicates that the R-enantiomer is the biologically active form, exhibiting potent MEK inhibition.[4][5] This technical guide provides a comprehensive overview of the early-stage research on the R-enantiomer of Refametinib, focusing on its mechanism of action, preclinical data, and associated experimental protocols.
Mechanism of Action
Refametinib is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1 and MEK2 enzymes.[6][7] This binding prevents the phosphorylation and activation of ERK1 and ERK2, the downstream substrates of MEK.[8][9] The inhibition of ERK phosphorylation blocks the signal transduction cascade that promotes cell growth, resulting in the suppression of tumor cell proliferation.[1][2] The targeted action on the MEK/ERK pathway makes Refametinib a promising agent for cancers with activating mutations in upstream components like BRAF or KRAS.[6][10]
Preclinical Data
In Vitro Kinase Inhibition & Cellular Activity
Refametinib demonstrates potent and selective inhibition of MEK1 and MEK2 kinases. The R-enantiomer is reported to have an EC50 in the low nanomolar range.[4] This enzymatic inhibition translates to effective suppression of ERK1/2 phosphorylation in various human cancer cell lines.[7][11]
| Target | Assay Type | IC50 (nM) | Reference |
| MEK1 | Cell-free kinase assay | 19 | [6][7] |
| MEK2 | Cell-free kinase assay | 47 | [6][7] |
Table 1: In Vitro MEK Inhibition by Refametinib.
The anti-proliferative effects of Refametinib have been evaluated across a panel of human cancer cell lines, showing particular potency in those with BRAF mutations.[6]
| Cell Line | Cancer Type | BRAF Status | Growth Inhibition (GI50, nM) | Reference |
| A375 | Melanoma | V600E | 67 - 89 (Anchorage-dependent) | [6] |
| Colo205 | Colon | V600E | 67 - 89 (Anchorage-dependent) | [6] |
| HT-29 | Colon | V600E | 67 - 89 (Anchorage-dependent) | [6] |
| BxPC3 | Pancreatic | Wild-type | 40 - 84 (Anchorage-independent) | [6] |
| Huh-7 | Hepatocellular | Wild-type | 33 - 762 | [8][12] |
| Hep3B | Hepatocellular | Wild-type | 33 - 762 | [8][12] |
| HCC1954 | Breast | Wild-type | 397 | [13] |
| BT474 | Breast | Wild-type | 1245 | [13] |
Table 2: Anti-proliferative Activity of Refametinib in Human Cancer Cell Lines.
In Vivo Efficacy in Xenograft Models
Oral administration of Refametinib has shown significant single-agent antitumor activity in various human tumor xenograft models in mice.[6][12][14]
| Xenograft Model | Cancer Type | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A375 | Melanoma | 50 mg/kg, once daily x 14 | 68% | [6][14] |
| Colo205 | Colon | 25 mg/kg, once daily x 14 | 123% (tumor regression) | [6] |
| HT-29 | Colon | 25 mg/kg, once daily x 14 | 56% | [6] |
| A431 | Epidermoid | 25 mg/kg, once daily x 14 | 67% | [6] |
| Huh-7 | Hepatocellular | 20 mg/kg (with Sorafenib) | 70% (combination) | [12] |
Table 3: In Vivo Efficacy of Refametinib in Xenograft Models.
Pharmacokinetic Profile
Early-stage clinical studies have provided insights into the pharmacokinetic properties of Refametinib in humans.
| Parameter | Value | Study Population | Reference |
| Administration | Oral | Advanced Cancer Patients | [10][15] |
| Half-life (t½) | ~16 hours | Advanced Cancer Patients | [10][15] |
| Accumulation | < 2-fold after multiple dosing | Advanced Cancer Patients | [10][15] |
| Dose Proportionality | Near-dose proportional | Advanced Cancer Patients | [10][15] |
Table 4: Pharmacokinetic Parameters of Refametinib from a Phase I study.
Experimental Protocols
MEK1/2 Kinase Inhibition Assay
This protocol outlines a cell-free assay to determine the inhibitory activity of Refametinib against MEK1 and MEK2.[6][11]
-
MEK1 Activation: Recombinant MEK1 enzyme (5 nM) is activated by incubation with 1.5 nM of RAF1 in the presence of 25 mM HEPES (pH 7.8), 1 mM MgCl₂, 50 mM NaCl, 0.2 mM EDTA, and 50 μM ATP for 30 minutes at 25°C.
-
Inhibitor Incubation: Activated MEK1 or active MEK2 enzyme (11 nM) is incubated with various concentrations of Refametinib.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding 2 µM of inactive ERK2 (mERK2 K52A T183A) as a substrate and 2.5 µCi of [γ-³³P] ATP in a total reaction volume of 20 µL.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 25°C.
-
Quantification: The incorporation of ³³P into the ERK2 substrate is measured to determine MEK kinase activity. IC50 values are calculated from the dose-response curve.
Anchorage-Dependent Cell Proliferation Assay
This protocol describes a method to assess the effect of Refametinib on the growth of adherent cancer cells.[6][11][16]
-
Cell Seeding: Cancer cells are plated in 96-well microplates at a density of 4,000 cells per 100 µL per well.
-
Initial Incubation: Plates are incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Addition: Refametinib is added to the wells in a series of dilutions.
-
Treatment Incubation: The cells are incubated with the compound for 48 hours.
-
Viability Assessment: Cell viability is measured using a commercially available kit, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[6]
-
Data Analysis: The signal (e.g., luminescence) is read using a plate reader. The GI50 (concentration for 50% growth inhibition) is determined by plotting the signal against the compound concentration.
In Vivo Human Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of Refametinib in an animal model.[6][17][18]
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: Human tumor cells (e.g., A375 melanoma or Colo205 colon carcinoma) are injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Refametinib is administered orally at specified doses (e.g., 25 or 50 mg/kg) on a defined schedule (e.g., once daily for 14 days).[6]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specific size. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The early-stage research on Refametinib establishes it as a potent and selective allosteric inhibitor of MEK1/2, with the R-enantiomer being the key active component. Preclinical in vitro and in vivo data demonstrate significant anti-proliferative and antitumor activity, particularly in cancer models with activated MAPK pathways. These foundational studies, supported by detailed experimental protocols, have paved the way for its clinical development as a targeted cancer therapeutic, both as a single agent and in combination with other therapies.[8][19][20]
References
- 1. Facebook [cancer.gov]
- 2. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. refametinib - My Cancer Genome [mycancergenome.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Allosteric MEK1/2 inhibitor refametinib (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with Refametinib plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor [mdpi.com]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
The Structure-Activity Relationship of Refametinib (R-enantiomer) Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, non-ATP-competitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical target in oncology.[3][4] Constitutive activation of this pathway is a hallmark of many cancers, making MEK inhibitors a valuable class of therapeutic agents.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs of the R-enantiomer of Refametinib, offering insights for the rational design of next-generation MEK inhibitors.
Core Structure and Mechanism of Action
Refametinib is a diarylamine-based inhibitor that binds to an allosteric pocket adjacent to the ATP-binding site of MEK1/2.[1][2] This binding mode is characteristic of type III kinase inhibitors and locks the enzyme in an inactive conformation, preventing its phosphorylation and subsequent activation of ERK1/2. The R-enantiomer of Refametinib has been specifically noted for its potent MEK inhibitory activity.
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control cell proliferation, differentiation, and survival. Refametinib's inhibition of MEK1/2 effectively blocks this pathway.
Structure-Activity Relationship (SAR) of Refametinib Analogs
The core scaffold of Refametinib consists of a central diarylamine moiety, a sulfonamide group, and a chiral dihydroxypropyl side chain. SAR studies on related allosteric MEK inhibitors have revealed key structural features that govern their potency and selectivity. While a comprehensive SAR table for a large series of the R-enantiomer of Refametinib analogs is not publicly available in a consolidated format, analysis of patent literature, specifically WO2007014011A2, and related medicinal chemistry publications provide valuable insights.
Key Structural Regions and Their Impact on Activity
-
Diarylamine Core: The diarylamine core is crucial for binding to the allosteric pocket. Substitutions on both aryl rings significantly influence activity.
-
Anilino Ring: The 2-fluoro-4-iodo substitution pattern on the anilino ring is a common feature in potent MEK inhibitors. The iodine atom is thought to occupy a hydrophobic pocket, and its replacement can lead to a significant loss in potency.
-
Phenyl Ring: The 3,4-difluoro and 6-methoxy substitutions on the other phenyl ring are important for maintaining the optimal conformation for binding.
-
-
Sulfonamide Linker: The cyclopropanesulfonamide group acts as a key linker. Modifications to the cyclopropyl ring can be tolerated to some extent, but significant changes are generally detrimental.
-
Chiral Side Chain: The (2S)-2,3-dihydroxypropyl group plays a critical role in the activity of the R-enantiomer. The stereochemistry and the presence of the hydroxyl groups are important for interactions within the binding pocket, likely through hydrogen bonding.
Quantitative SAR Data
The following table summarizes the available quantitative data for Refametinib and its R-enantiomer. A comprehensive SAR table of analogs is challenging to compile without direct access to proprietary data. However, the patent WO2007014011A2, which covers Refametinib, describes numerous analogs and their biological activity, generally categorized by potency ranges. For instance, "Compound 1022" in this patent, which corresponds to the R-enantiomer of Refametinib, is reported to have an EC50 in the range of 2.0-15 nM.[5]
| Compound | Target | Assay | Activity | Reference |
| Refametinib (Racemate) | MEK1 | Enzyme Inhibition | IC50 = 19 nM | [1][2] |
| MEK2 | Enzyme Inhibition | IC50 = 47 nM | [1][2] | |
| Various Cancer Cell Lines | p-ERK Inhibition | EC50 = 2.5 - 15.8 nM | [2] | |
| BRAF V600E Mutant Cancer Cell Lines | Cell Growth Inhibition | GI50 = 67 - 89 nM | [1] | |
| Refametinib (R-enantiomer) | MEK | Cell-based | EC50 = 2.0 - 15 nM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of MEK inhibitors. Below are representative protocols for key in vitro assays.
MEK1 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of MEK1.
Protocol:
-
Reagents:
-
Recombinant active MEK1 enzyme.
-
Inactive ERK2 as a substrate.
-
ATP.
-
Test compounds (Refametinib analogs).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM β-glycerolphosphate, 0.2 mM sodium orthovanadate, 1 mM DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phospho-ERK antibody).
-
-
Procedure:
-
Add assay buffer to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the MEK1 enzyme and pre-incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes at 30°C).
-
Stop the reaction and measure the amount of phosphorylated ERK2. This can be done using various methods, such as:
-
Luminescence-based: Using a reagent like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-based: Using an antibody specific to the phosphorylated form of ERK2.
-
Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific ERK antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Phospho-ERK (p-ERK) Inhibition Assay
This assay measures the ability of a compound to inhibit MEK activity within a cellular context by quantifying the levels of phosphorylated ERK.
Protocol:
-
Reagents and Materials:
-
Cancer cell line with a constitutively active or inducible MEK/ERK pathway (e.g., A375 with BRAF V600E mutation).
-
Cell culture medium and supplements.
-
Test compounds.
-
Stimulant (e.g., Epidermal Growth Factor - EGF) if the pathway is not constitutively active.
-
Lysis buffer.
-
Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
Detection reagents for ELISA or Western blot.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal p-ERK levels.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
(Optional) Stimulate the cells with a growth factor like EGF for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Wash the cells and then lyse them to release the cellular proteins.
-
Determine the concentration of total protein in each lysate.
-
Quantify the levels of phosphorylated ERK and total ERK using an ELISA kit or by performing a Western blot.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the percentage of inhibition of p-ERK levels for each compound concentration relative to the stimulated control.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The development of potent and selective MEK inhibitors like Refametinib has provided a valuable therapeutic strategy for cancers with aberrant RAS/RAF/MEK/ERK signaling. The SAR of Refametinib analogs, particularly focusing on the R-enantiomer, highlights the critical role of the diarylamine core, the sulfonamide linker, and the chiral dihydroxypropyl side chain in achieving high potency. Further exploration of modifications to these key structural elements, guided by the experimental protocols outlined in this guide, will be instrumental in the discovery of next-generation MEK inhibitors with improved efficacy and safety profiles.
References
- 1. EP2848246A1 - Pharmaceutical compositions containing refametinib - Google Patents [patents.google.com]
- 2. Illuminating the druggable genome through patent bioactivity data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010106341A1 - Compounds and biological materials and uses thereof - Google Patents [patents.google.com]
- 5. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Treating Cell Cultures with Refametinib (R enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various cancers, making it a critical target for therapeutic intervention.[1][4] Refametinib specifically targets MEK1 and MEK2, leading to the inhibition of growth factor-mediated cell signaling and a reduction in tumor cell proliferation.[1][4] The R enantiomer of Refametinib has been identified as a potent MEK inhibitor.[5]
These application notes provide detailed protocols for the treatment of cell cultures with Refametinib (R enantiomer), guidance on data interpretation, and a summary of its effects on various cell lines.
Mechanism of Action
Refametinib is an allosteric inhibitor that binds to a specific pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[2][3] This binding prevents the phosphorylation and activation of MEK's only known substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). The inhibition of ERK1/2 phosphorylation effectively blocks the downstream signaling cascade of the MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.[1][6] Constitutive activation of this pathway is a common feature in many human cancers.[1]
Below is a diagram illustrating the mechanism of action of Refametinib in the MAPK signaling pathway.
Caption: Mechanism of action of Refametinib in the MAPK pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Refametinib across various cancer cell lines.
Table 1: In Vitro Potency of Refametinib
| Target | IC50 (nM) | Assay Condition |
| MEK1 | 19 | Cell-free assay |
| MEK2 | 47 | Cell-free assay |
Data sourced from MedChemExpress and Selleck Chemicals.[2][3]
Table 2: Cellular Activity of Refametinib (R enantiomer)
| Cell Line | EC50 (nM) for pERK inhibition |
| Various Cancer Cell Lines | 2.0 - 15 |
Data sourced from MedChemExpress.[5]
Table 3: Anti-proliferative Activity of Refametinib
| Cell Line | Cancer Type | BRAF Status | GI50 (nM) (Anchorage-dependent) | GI50 (nM) (Anchorage-independent) |
| A375 | Melanoma | V600E | 67 - 89 | 40 - 84 |
| SK-MEL-28 | Melanoma | V600E | 67 - 89 | 40 - 84 |
| Colo205 | Colorectal | V600E | 67 - 89 | 40 - 84 |
| HT-29 | Colorectal | V600E | 67 - 89 | 40 - 84 |
| BxPC3 | Pancreatic | Wild-type | - | 40 - 84 |
| HCC1954 | Breast | Wild-type | 397 | - |
Data compiled from multiple sources.[2][7][8][9]
Experimental Protocols
Protocol 1: Preparation of Refametinib Stock Solution
Materials:
-
Refametinib (R enantiomer) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of Refametinib (e.g., 10 mM or 100 mM) in DMSO.[2]
-
Briefly vortex and/or sonicate the solution to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
Note: For animal experiments, further dilution in appropriate vehicles like corn oil or a solution containing SBE-β-CD may be necessary.[3]
Protocol 2: Cell Proliferation Assay (Anchorage-Dependent)
This protocol is designed to determine the effect of Refametinib on the proliferation of adherent cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well or 384-well clear-bottom cell culture plates
-
Refametinib stock solution (from Protocol 1)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for a typical cell proliferation assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of complete medium.[2][10] For a 384-well plate, seed 1,000 cells per well in 20 µL.[2][10]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2][10]
-
-
Drug Treatment:
-
Prepare serial dilutions of Refametinib in complete cell culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add the medium containing the different concentrations of Refametinib. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[2][10]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the Refametinib concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value using a non-linear regression curve fit.
-
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol is used to assess the inhibitory effect of Refametinib on the MAPK pathway by measuring the phosphorylation status of ERK.
Materials:
-
Cancer cell lines of interest
-
6-well or 10 cm cell culture plates
-
Refametinib stock solution (from Protocol 1)
-
Growth factors (e.g., EGF) for stimulation (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow Diagram:
Caption: Western blot analysis workflow.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of Refametinib for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
For some experimental setups, cells may be serum-starved overnight before treatment and then stimulated with a growth factor like EGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) before lysis to induce robust ERK phosphorylation.[5]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
Expected Results and Interpretation
-
Cell Proliferation: Treatment with Refametinib is expected to decrease the proliferation of sensitive cell lines in a dose-dependent manner. Cell lines with activating mutations in the MAPK pathway, such as BRAF V600E, are generally more sensitive to Refametinib.[2]
-
ERK Phosphorylation: A significant, dose-dependent decrease in the level of phosphorylated ERK1/2 should be observed in cells treated with Refametinib, confirming the on-target activity of the inhibitor.[7] Total ERK levels should remain unchanged.
-
Feedback Mechanisms: In some cell lines, inhibition of the MEK/ERK pathway can lead to feedback activation of other signaling pathways, such as the PI3K/AKT pathway.[7] This can be assessed by examining the phosphorylation status of key proteins in those pathways, such as AKT.
By following these protocols, researchers can effectively evaluate the cellular effects of Refametinib (R enantiomer) and gain insights into its therapeutic potential in various cancer models.
References
- 1. refametinib - My Cancer Genome [mycancergenome.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Portico [access.portico.org]
- 7. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Determining Refametinib (R enantiomer) Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the appropriate dosage of Refametinib (R enantiomer), a potent and selective allosteric MEK1/2 inhibitor, in preclinical mouse models of cancer. The protocols and data presented are compiled from various preclinical studies to aid in the design of efficacious and well-tolerated in vivo experiments.
Introduction to Refametinib (R enantiomer)
Refametinib (also known as BAY 86-9766 or RDEA119) is a highly selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] As a critical component of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are key regulators of cell proliferation, survival, and differentiation. Constitutive activation of this pathway is a common feature in many human cancers, making MEK an attractive therapeutic target. Refametinib binds to an allosteric pocket in the MEK1/2 enzymes, effectively inhibiting their kinase activity and downstream signaling.[1] While not always explicitly stated in all preclinical literature, "Refametinib" and "BAY 86-9766" typically refer to the active R enantiomer.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of Refametinib in mouse models. This information is intended to provide a starting point for dose-finding studies.
Table 1: In Vivo Efficacy of Refametinib in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Refametinib Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| Gastric Cancer (Patient-Derived) | Not Specified | 15 mg/kg/day | Oral | Daily | 66-87% TGI | [2] |
| Huh-7 (Hepatocellular Carcinoma) | Not Specified | 20 mg/kg | Not Specified | Not Specified | ~20% reduction in tumor volume (monotherapy) | [3] |
| Hep3B (Hepatocellular Carcinoma) | Not Specified | 25 mg/kg | Not Specified | Daily | More effective than sorafenib in prolonging survival | [3] |
| RMS-1 (Rhabdomyosarcoma) | Not Specified | 25 mg/kg/day for 5 days, then 15 mg/kg/day | Oral | Daily | No significant TGI (19%) as monotherapy, despite pERK inhibition | [4] |
| Pancreatic Ductal Adenocarcinoma (GEMM) | CKP mice | Not Specified | Not Specified | 5-7 doses over 5-9 days | >50% reduction in tumor volume in 80% of mice | [5] |
Table 2: Pharmacokinetic Parameters of Refametinib in Mice
| Dosage | Administration Route | Cmax (µg/mL) | Tmax (hours) | Half-life (t½) (hours) | AUC | Citation(s) |
| 50 mg/kg/day | Drinking Water | 3.62 ± 1.79 | Not Specified | Not Specified | Not Specified | [6] |
| 75 mg/kg/day | Drinking Water | 7.67 ± 5.14 | Not Specified | Not Specified | Not Specified | [6] |
| Note: | Detailed pharmacokinetic studies in mice are not extensively reported in the public domain. The provided data is from a study administering Refametinib via drinking water, which may differ from oral gavage. |
Table 3: Pharmacodynamic Effects of Refametinib in Mouse Tissues
| Dosage | Tissue | Timepoint | % pERK Inhibition | Citation(s) |
| 50 mg/kg/day | Myocardial Tissue | 7 days | ~42% | [6][7] |
| 50 mg/kg/day | Aortic Tissue | 7 days | ~82% | [6][7] |
| 15 mg/kg/day | Gastric Cancer Xenografts | Not Specified | Associated with reduced p-ERK1/2 levels | [2] |
| 25 mg/kg/day (initial dose) | RMS-1 Xenografts | Not Specified | Notable inhibition of ERK1/2 phosphorylation | [4] |
Experimental Protocols
Preparation of Refametinib for Oral Administration
Refametinib is poorly soluble in water, requiring a specific formulation for oral administration in mice.
Materials:
-
Refametinib (R enantiomer) powder
-
2-hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile water or saline
-
Alternative vehicle: Propylene glycol, Polyethylene glycol 400 (PEG400), and Kolliphor P188
Protocol 1: HPBCD-based Formulation (for oral gavage or drinking water) [4][6][8][9]
-
Prepare a 30% (w/v) solution of HPBCD in sterile water.
-
Calculate the required amount of Refametinib and vehicle to achieve the desired final concentration for dosing. A common dosing volume is 0.1 mL per 10 g of mouse body weight.
-
Add the Refametinib powder to the HPBCD solution.
-
Vortex and/or sonicate the mixture until the Refametinib is completely dissolved. The solution should be clear.
-
For administration via drinking water, the lyophilized Refametinib/HPBCD complex can be reconstituted in the drinking water at a concentration calculated based on the average daily water consumption of the mice to achieve the target daily dose.[6] Protect the drinking bottles from light using aluminum foil.[8]
Protocol 2: Alternative Vehicle Formulation (for oral gavage) [4]
-
Prepare a vehicle solution of propylene glycol, polyethylene glycol 400, and Kolliphor P188. The exact ratios may need to be optimized.
-
Add the Refametinib powder to the vehicle.
-
Vortex and/or sonicate until a clear solution is obtained.
Animal Models and Tumor Implantation
-
Animal Strains: Athymic nude mice or other immunocompromised strains are commonly used for xenograft studies.[1]
-
Cell Lines: A variety of human cancer cell lines with known RAS/RAF mutations are suitable for evaluating the efficacy of Refametinib.
-
Implantation: Tumor cells are typically injected subcutaneously into the flank of the mice. For orthotopic models, cells are implanted into the relevant organ.
Administration of Refametinib
-
Route of Administration: Oral gavage is the most common method for precise dosing.[4][9] Administration via supplemented drinking water is a less stressful alternative for long-term studies.[6][8]
-
Dosage: Based on the literature, effective doses in mouse models range from 15 mg/kg/day to 50 mg/kg/day. A dose of 75 mg/kg/day has been associated with increased mortality and should be approached with caution.[8][10]
-
Frequency: Dosing is typically performed once daily.
-
Duration: Treatment duration will depend on the experimental endpoint, but studies have reported treatment for several weeks.
Efficacy and Pharmacodynamic Assessments
-
Tumor Growth: Monitor tumor volume regularly using calipers. Tumor growth inhibition (TGI) can be calculated at the end of the study.
-
Body Weight and Animal Health: Monitor the body weight and overall health of the mice throughout the experiment as an indicator of toxicity.
-
Pharmacodynamic Analysis: To confirm target engagement, tumor and/or surrogate tissues can be collected at various time points after the final dose. Western blotting can be used to assess the levels of phosphorylated ERK (pERK) relative to total ERK.[6][11]
Visualizations
Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Refametinib on MEK1/2.
Experimental Workflow
Caption: A typical experimental workflow for evaluating Refametinib efficacy in mouse models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regorafenib: Antitumor Activity upon Mono and Combination Therapy in Preclinical Pediatric Malignancy Models | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. MEK1/2 Inhibition in Murine Heart and Aorta After Oral Administration of Refametinib Supplemented Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MEK1/2 Inhibition in Murine Heart and Aorta After Oral Administration of Refametinib Supplemented Drinking Water [frontiersin.org]
- 8. MEK1/2 Inhibition in Murine Heart and Aorta After Oral Administration of Refametinib Supplemented Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Refametinib (R enantiomer) in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Refametinib (R enantiomer), a potent and selective MEK1/2 inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer research. The protocols detailed below offer step-by-step guidance for establishing PDX models, evaluating drug efficacy, and conducting pharmacodynamic studies.
Introduction to Refametinib and Patient-Derived Xenograft Models
Refametinib is an orally bioavailable, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. Constitutive activation of this cascade can lead to uncontrolled cell proliferation and survival.[1] Refametinib, also known as BAY 86-9766 or RDEA119, has demonstrated potent anti-proliferative activity in numerous cancer cell lines and antitumor effects in preclinical xenograft models.[2][3]
Patient-derived xenograft (PDX) models involve the direct implantation of fresh human tumor tissue into immunodeficient mice. These models are increasingly recognized for their ability to retain the histopathological and genetic characteristics of the original patient's tumor, including its cellular heterogeneity and molecular diversity.[4][5] This makes PDX models a highly valuable and predictive platform for evaluating the efficacy of novel anticancer agents and identifying potential biomarkers of response and resistance.[6][7][8]
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
Refametinib exerts its anticancer effects by selectively inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, which are the downstream effectors in the RAS/RAF/MEK/ERK signaling cascade. The inhibition of ERK phosphorylation leads to the suppression of downstream signaling events that are crucial for cell proliferation, survival, and differentiation.
The RAS/RAF/MEK/ERK pathway is a major signaling cascade that transmits extracellular signals from cell surface receptors to the nucleus, regulating gene expression and critical cellular processes. In many cancers, mutations in genes such as BRAF and KRAS lead to the constitutive activation of this pathway, driving tumorigenesis. By targeting MEK, Refametinib effectively blocks this aberrant signaling, irrespective of the upstream mutational status of BRAF or RAS in many cases.
Application of Refametinib in PDX Models
The use of Refametinib in PDX models allows for a robust preclinical evaluation of its therapeutic potential across a diverse range of human tumors. This approach enables:
-
Efficacy Testing: Assessing the single-agent antitumor activity of Refametinib in a panel of PDX models representing different tumor types and genetic backgrounds.
-
Combination Studies: Evaluating the synergistic or additive effects of Refametinib when combined with other standard-of-care chemotherapies or targeted agents.
-
Biomarker Discovery: Identifying genetic or molecular markers that predict sensitivity or resistance to Refametinib treatment.
-
Pharmacodynamic Analysis: Investigating the in vivo mechanism of action by measuring the modulation of downstream targets, such as phosphorylated ERK (pERK).
Data Presentation
The following tables summarize representative quantitative data on the efficacy of Refametinib in preclinical xenograft models.
Table 1: Single-Agent Activity of Refametinib in Xenograft Models
| Tumor Model | Dosing Regimen | Outcome Measure | Result |
| Hepa129 Allograft | 12.5-25 mg/kg, once daily | Median Survival | 58 days (vs. 30 days for vehicle) |
| Hep3B Xenograft | 25 mg/kg, once daily | Median Survival | 60 days (vs. 52 days for sorafenib) |
Data compiled from preclinical studies.
Table 2: Combination Therapy of Refametinib with Sorafenib in Xenograft Models
| Tumor Model | Treatment Group | Outcome Measure | Result |
| Huh-7 Xenograft | Refametinib (20 mg/kg) + Sorafenib (50 mg/kg) | Tumor Volume Reduction | ~70% reduction (vs. ~20% for single agents) |
| Hep3B Xenograft | Refametinib (25 mg/kg) + Sorafenib | Median Survival | 80 days (a 70% increase over vehicle) |
Data compiled from preclinical studies demonstrating synergistic effects.
Experimental Protocols
The following are detailed protocols for the use of Refametinib in PDX models.
Protocol 1: Establishment of Patient-Derived Xenograft Models
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under Institutional Review Board (IRB) approved protocols.
-
Tissue Processing: In a sterile environment, wash the tumor tissue with a balanced salt solution containing antibiotics. Remove any necrotic or non-tumor tissue.
-
Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG). Make a small incision in the flank and implant a small fragment (approximately 3-5 mm³) of the tumor tissue subcutaneously.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[10]
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be re-implanted into a new cohort of mice for expansion (passaging).[4] It is recommended to use low-passage PDX models for experiments to maintain the characteristics of the original tumor.
References
- 1. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Allosteric MEK1/2 inhibitor refametinib (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
- 5. Patient-derived xenografts: a relevant preclinical model for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrative Pharmacogenomics Analysis of Patient-Derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Utility of Patient-Derived Xenografts to Determine Biomarkers of Prognosis and Map Resistance Pathways in EGFR-Mutant Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-derived xenografts: a promising resource for preclinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antitumor activity of osimertinib plus palbociclib in non-small cell lung cancer patient-derived xenograft (PDX)/2D/3D culture models harboring EGFR amplification and CDKN2A/2B homozygous deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Evaluating the Therapeutic Effect of Refametinib (R enantiomer)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refametinib (also known as RDEA119 or BAY 86-9766) is an orally bioavailable, selective, and allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is frequently activated in various cancers, making it a critical target for therapeutic intervention.[1][2][4] Refametinib has been investigated as a monotherapy and in combination with other targeted agents in several cancer types, including hepatocellular carcinoma (HCC) and pancreatic cancer.[5][6][7][8] These application notes provide detailed protocols for evaluating the therapeutic efficacy of Refametinib in both preclinical and clinical research settings.
Mechanism of Action
Refametinib is a non-ATP-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes.[9][10] This binding prevents the phosphorylation and subsequent activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), the only known substrates of MEK.[11] The inhibition of ERK1/2 phosphorylation leads to the suppression of downstream signaling, resulting in the inhibition of tumor cell proliferation and survival.[1][2][3]
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Refametinib on MEK1/2.
Quantitative Data Summary
In Vitro Efficacy of Refametinib
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) for MEK1/2 | GI50 (nM) - Anchorage-Dependent | GI50 (nM) - Anchorage-Independent | Reference |
| A375 | Malignant Melanoma | V600E | 19 (MEK1), 47 (MEK2) | 67-89 | 40-84 | [9][12] |
| SK-MEL-28 | Malignant Melanoma | V600E | - | - | - | [9] |
| Colo205 | Colorectal Carcinoma | V600E | - | - | - | [9] |
| HT-29 | Colorectal Carcinoma | Wild-type | - | >10,000 | - | [9] |
| BxPC3 | Pancreatic Carcinoma | Wild-type | - | - | - | [9] |
| Huh-7 | Hepatocellular Carcinoma | - | - | - | - | [5] |
| Hep3B | Hepatocellular Carcinoma | - | - | - | - | [5] |
| MH3924A | Rat Hepatocellular Carcinoma | - | - | - | - | [5] |
Preclinical In Vivo Efficacy of Refametinib
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| A-375 Melanoma Xenograft | Refametinib 25 mg/kg/day | Oral, daily for 14 days | 54% | Significant tumor growth delay | [11] |
| A-375 Melanoma Xenograft | Refametinib 50 mg/kg/day | Oral, daily for 14 days | 68% | Significant tumor growth delay, some tumor-free survivors | [11] |
| Huh-7 HCC Xenograft | Refametinib + Sorafenib | - | Synergistic TGI | - | [5] |
| Hep3B HCC Xenograft | Refametinib | - | - | Prolonged survival | [5] |
| MH3924A Rat Allograft | Refametinib | - | Reduced tumor growth | Prolonged survival | [5] |
Clinical Efficacy of Refametinib Combinations
| Cancer Type | Combination Therapy | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference | |---|---|---|---|---|---| | Pancreatic Cancer | Refametinib + Gemcitabine | II | 35% | 6.2 months | 8.9 months |[6][13] | | Pancreatic Cancer (KRAS wild-type) | Refametinib + Gemcitabine | II | 48% | 9.0 months | 18.2 months |[6][13] | | Pancreatic Cancer (KRAS mutant) | Refametinib + Gemcitabine | II | 28% | 4.6 months | 6.6 months |[6][13] | | Advanced Solid Tumors (MTD cohort) | Refametinib + Sorafenib | I | 1 partial response (colorectal cancer) | - | - |[7][14][15] |
Experimental Protocols
In Vitro Cell Viability Assay (MTS/MTT)
This protocol determines the effect of Refametinib on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Refametinib (R enantiomer)
-
DMSO (for drug dissolution)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol Workflow Diagram
Caption: Workflow for determining cell viability using MTS or MTT assays after Refametinib treatment.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[10][12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Refametinib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14][16]
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[16] Afterwards, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[12][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values using appropriate software.
Western Blotting for ERK Phosphorylation
This protocol assesses the on-target effect of Refametinib by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.
Materials:
-
Cancer cells treated with Refametinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of Refametinib for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor activity of Refametinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Refametinib formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse. For orthotopic models, inject cells directly into the target organ (e.g., pancreas or liver).[9][17]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Refametinib (e.g., 25-50 mg/kg) or vehicle control orally, once or twice daily.[11]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-ERK, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the tumor growth inhibition (TGI). Analyze survival data if applicable.
Experimental Workflow Diagram for In Vivo Studies
Caption: General workflow for conducting in vivo xenograft studies to evaluate Refametinib's efficacy.
Conclusion
These protocols provide a comprehensive framework for the preclinical and clinical evaluation of Refametinib's therapeutic effect. By systematically assessing its impact on cell viability, target engagement, and in vivo tumor growth, researchers can gain valuable insights into its potential as a cancer therapeutic. The provided quantitative data serves as a benchmark for experimental outcomes. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of Refametinib in drug development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with Refametinib plus Sorafenib in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric MEK1/2 inhibitor refametinib (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promising xenograft animal model recapitulating the features of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Relevance of Animal Models of Pancreatic Cancer and Pancreatitis to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. ascopubs.org [ascopubs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with Refametinib plus Sorafenib in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
Application of Refametinib (R enantiomer) in Melanoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, orally bioavailable, non-ATP-competitive allosteric inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2.[1][2][3] As a key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic target in melanoma, where this pathway is frequently constitutively activated due to mutations in BRAF (in ~50% of cases) or NRAS.[4][5][6] Refametinib specifically binds to an allosteric pocket in the MEK1/2 enzymes, preventing their phosphorylation and activation of the downstream effector ERK.[1][5] This inhibition leads to a halt in the signaling cascade that promotes cell proliferation, survival, and angiogenesis, making Refametinib a valuable tool for melanoma research and a potential therapeutic agent.[2][7] These application notes provide a comprehensive overview of the use of Refametinib in melanoma research, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Data Presentation
In Vitro Efficacy of Refametinib in Melanoma Cell Lines
Refametinib has demonstrated potent anti-proliferative activity in various melanoma cell lines, particularly those harboring BRAF mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for Refametinib across a panel of human melanoma cell lines with different mutational statuses.
| Cell Line | BRAF Status | NRAS Status | Refametinib IC50/GI50 (nM) | Assay Type | Reference |
| A375 | V600E | WT | 67 - 89 | Anchorage-dependent growth | [1][5] |
| A375 | V600E | WT | 40 - 84 | Anchorage-independent growth | [1][5] |
| SK-MEL-28 | V600E | WT | 67 - 89 | Anchorage-dependent growth | [5] |
| SK-MEL-28 | V600E | WT | 40 - 84 | Anchorage-independent growth | [5] |
| OCUT1 | V600E | WT | 34 - 217 | Proliferation | [5] |
| SW1376 | V600E | WT | 34 - 217 | Proliferation | [5] |
| M14 | V600E | WT | ~90 | Proliferation | [8] |
| BRAF/NRAS WT | WT | WT | 1,413 - 34,120 | Proliferation | [5] |
Note: WT denotes wild-type. IC50/GI50 values can vary depending on the specific assay conditions and laboratory.
In Vivo Efficacy of Refametinib in Melanoma Xenograft Models
The anti-tumor activity of Refametinib has been evaluated in preclinical xenograft models using human melanoma cell lines. The table below summarizes the tumor growth inhibition (TGI) observed in these models.
| Cell Line | Mouse Model | Refametinib Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A375 | Athymic nude mice | 50 mg/kg, once daily for 14 days | 68% | [5] |
| A375 | Athymic nude mice | 25 mg/kg, once daily for 14 days | 54% | [9] |
Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway and Refametinib's Point of Inhibition
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In melanoma, activating mutations in BRAF or NRAS lead to constitutive activation of this pathway. Refametinib acts by specifically inhibiting MEK1 and MEK2, thereby blocking the phosphorylation and activation of ERK, the final kinase in this cascade.
Caption: The MAPK signaling pathway in melanoma and the inhibitory action of Refametinib on MEK1/2.
Experimental Workflow for Evaluating Refametinib in Melanoma Research
A typical workflow for assessing the efficacy of Refametinib in a preclinical melanoma research setting involves a series of in vitro and in vivo experiments.
Caption: A standard experimental workflow for the preclinical evaluation of Refametinib in melanoma.
Experimental Protocols
Protocol 1: Cell Viability Assay (Anchorage-Dependent Growth)
This protocol is for determining the effect of Refametinib on the proliferation of adherent melanoma cell lines using a tetrazolium-based (MTS) or ATP-based (CellTiter-Glo) assay.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Refametinib (dissolved in DMSO)
-
96-well clear or white-walled microplates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo Luminescent Cell Viability Assay reagent
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Refametinib in complete medium. A typical concentration range is 10 nM to 1000 nM.[7] Remember to include a DMSO vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Refametinib.
-
Incubate for 48-72 hours at 37°C and 5% CO2.[7]
-
-
Viability Measurement:
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10] Read the absorbance at 490 nm using a plate reader.[7]
-
For CellTiter-Glo Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature.[11] Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the log of Refametinib concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for Phospho-ERK (pERK) Inhibition
This protocol describes how to assess the inhibitory effect of Refametinib on the MAPK pathway by measuring the levels of phosphorylated ERK.
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
Refametinib (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed melanoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Refametinib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 4, 24 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Protocol 3: In Vivo Melanoma Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Refametinib in a subcutaneous melanoma xenograft model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Melanoma cell line (e.g., A375)
-
Matrigel (optional)
-
Refametinib formulation for oral gavage
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell Implantation:
-
Harvest melanoma cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.[9]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
-
Drug Administration:
-
Administer Refametinib orally by gavage at the desired dose (e.g., 25 or 50 mg/kg) and schedule (e.g., once daily).[5]
-
The control group should receive the vehicle used to formulate Refametinib.
-
-
Monitoring and Measurement:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period (e.g., 14-21 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic analysis of pERK levels by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Mechanisms of Resistance
Despite the initial efficacy of MEK inhibitors like Refametinib, melanoma cells can develop resistance through various mechanisms, which often involve the reactivation of the MAPK pathway or activation of alternative survival pathways.[6]
Caption: Key mechanisms of resistance to MEK inhibitors like Refametinib in melanoma.
Conclusion
Refametinib (R enantiomer) is a powerful research tool for investigating the role of the MAPK pathway in melanoma. Its high selectivity and potency make it ideal for in vitro and in vivo studies aimed at understanding the molecular mechanisms of melanoma cell proliferation and survival, as well as for evaluating novel combination therapies. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize Refametinib in their melanoma research endeavors. A thorough understanding of its mechanism of action and potential resistance pathways is crucial for designing effective experimental strategies and for the future development of more durable anti-melanoma therapies.
References
- 1. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKMEL28 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Targeting the ERK Signaling Pathway in Melanoma [mdpi.com]
- 4. MAP kinase signaling and inhibition in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK pathway inhibition in melanoma: resistance three ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifetechindia.com [lifetechindia.com]
- 10. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRAF/NRAS wild-type melanoma, NF1 status and sensitivity to trametinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Refametinib (R enantiomer) Effective Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the effective concentration of Refametinib (R enantiomer) for in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Refametinib (R enantiomer)?
Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1] By binding to an allosteric site on MEK1/2, Refametinib prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling cascades that control cell proliferation, differentiation, and survival.
Q2: What is a typical effective concentration range for Refametinib (R enantiomer) in cell culture?
The effective concentration of Refametinib (R enantiomer) can vary significantly depending on the cell line, particularly its genetic background (e.g., BRAF or KRAS mutation status), and the assay conditions. Generally, reported EC50 values (the concentration that gives a half-maximal response) are in the low nanomolar range, typically between 2.0 and 15 nM.[2][3] However, the GI50 (the concentration that inhibits cell growth by 50%) can range from the low nanomolar to the micromolar range.
Q3: How should I prepare and store stock solutions of Refametinib (R enantiomer)?
-
Reconstitution: Refametinib (R enantiomer) powder is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] For example, a 10 mM stock solution can be prepared. Sonication may be recommended to aid dissolution.[2]
-
Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[2]
-
Storage of Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[4][5] Some sources suggest that solutions are unstable and should be prepared fresh.[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6]
Q4: How can I confirm that Refametinib is active in my cell line?
The most direct way to confirm the activity of Refametinib is to assess the phosphorylation status of ERK1/2 (p-ERK), the direct downstream target of MEK1/2. A successful inhibition by Refametinib will result in a significant decrease in p-ERK levels, which can be detected by Western blotting. It is recommended to test a range of concentrations and time points.
Data Presentation
Table 1: Reported In Vitro Efficacy of Refametinib
| Parameter | Cell Lines | Concentration Range | Reference |
| EC50 | Various Cancer Cell Lines | 2.0 - 15 nM | [2][3] |
| GI50 | BRAF V600E Mutant Cancer Cell Lines | 67 - 89 nM (anchorage-dependent) | [4] |
| GI50 | Various Cancer Cell Lines | 40 - 84 nM (anchorage-independent) | |
| IC50 (MEK1, cell-free) | - | 19 nM | [4] |
| IC50 (MEK2, cell-free) | - | 47 nM | [4] |
| IC50 | HER2-positive breast cancer cell line (HCC1954) | 397 nM | [7][8] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Refametinib in adherent cell lines.
Materials:
-
Refametinib (R enantiomer)
-
Selected cancer cell line
-
Complete cell culture medium
-
DMSO (anhydrous)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of Refametinib in complete medium from your DMSO stock. Ensure the final DMSO concentration in the wells is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the diluted Refametinib solutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Refametinib concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot for p-ERK Inhibition
This protocol outlines the procedure to assess the inhibition of ERK1/2 phosphorylation by Refametinib.
Materials:
-
Refametinib (R enantiomer)
-
Selected cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of Refametinib (and a vehicle control) for the desired time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total ERK1/2 and the loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.
-
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or no significant effect on cell viability.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Ensure the compound has been stored correctly (powder at -20°C, stock at -80°C). Prepare fresh dilutions for each experiment as solutions can be unstable.[3] |
| Incorrect Concentration | Verify calculations for stock solution and dilutions. Use a calibrated pipette. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to MEK inhibitors.[7] This can be due to mutations in downstream components of the pathway or activation of parallel signaling pathways. Consider using a cell line known to be sensitive (e.g., with a BRAF V600E mutation). |
| Assay Issues (e.g., MTT) | Some compounds can interfere with the MTT assay, leading to inaccurate readings.[9][10] Consider using an alternative viability assay, such as CellTiter-Glo® or a direct cell counting method (e.g., Trypan Blue exclusion). |
| Insufficient Incubation Time | The effect of the inhibitor may be cytostatic rather than cytotoxic, requiring a longer incubation time to observe a significant effect on cell number. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to variability. Ensure accurate cell counting and even distribution of cells in the wells. |
| DMSO Concentration | High or variable DMSO concentrations can affect cell viability. Maintain a consistent and low final DMSO concentration across all wells. |
| Compound Precipitation | The compound may precipitate out of the solution at higher concentrations or after dilution in aqueous media. Visually inspect the media for any precipitate. If necessary, sonicate briefly after dilution. |
Issue 3: No decrease in p-ERK levels after treatment.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | As in Issue 1, verify the storage and handling of the compound. |
| Incorrect Time Point | The inhibition of p-ERK can be rapid and transient in some cases. Perform a time-course experiment (e.g., 15 min, 1 hr, 6 hrs, 24 hrs) to identify the optimal time point for observing maximal inhibition. |
| Lysate Preparation | Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of ERK. Ensure that fresh phosphatase inhibitors are added to the lysis buffer immediately before use. |
| Antibody Issues | The primary or secondary antibodies may not be working optimally. Use appropriate positive and negative controls for your Western blot. |
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Refametinib.
Caption: A logical workflow for troubleshooting common experimental issues with Refametinib.
References
- 1. refametinib - My Cancer Genome [mycancergenome.org]
- 2. Refametinib R enantiomer | MEK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Refametinib | MEK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
improving the stability of Refametinib (R enantiomer) in experimental media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Refametinib (R enantiomer) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is Refametinib and what is its mechanism of action?
Refametinib, also known as RDEA119 or BAY 86-9766, is a potent and selective, allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] By inhibiting MEK1/2, Refametinib blocks the phosphorylation of ERK1/2, thereby inhibiting growth factor-mediated cell signaling and the proliferation of tumor cells.[1][3][4] It is the R-enantiomer of the compound.[5]
Q2: I am observing precipitation of Refametinib after adding it to my cell culture medium. What could be the cause?
Precipitation of small molecules like Refametinib in aqueous-based cell culture media is a common issue often related to the compound's low aqueous solubility.[1][6] Refametinib is sparingly soluble in aqueous buffers.[1] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final mixture.[6]
Q3: What is the recommended solvent for preparing a stock solution of Refametinib?
Refametinib is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] The solubility is approximately 20 mg/mL in ethanol, 1 mg/mL in DMSO, and 15 mg/mL in DMF.[1] For cell culture experiments, DMSO is a commonly used solvent.
Q4: How should I store my Refametinib stock solution?
Refametinib is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1][7] Stock solutions in organic solvents should be stored at -20°C or -80°C.[8] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[8] Aqueous solutions of Refametinib are not recommended for storage for more than one day.[1]
Troubleshooting Guide
Issue 1: Compound Precipitation in Experimental Media
Symptoms:
-
Visible particles or cloudiness in the cell culture plate or assay tube after adding Refametinib.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
Low Aqueous Solubility: Refametinib has limited solubility in aqueous solutions.[1]
-
High Final Concentration: The final concentration of Refametinib in the medium exceeds its solubility limit.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.[6]
-
pH of the Medium: The pH of the experimental medium can influence the solubility of the compound.[[“]][10]
Solutions:
| Strategy | Detailed Protocol | Data/Considerations |
| Optimize Solubilization | 1. For maximum solubility in aqueous buffers, first dissolve Refametinib in ethanol.[1]2. Then, dilute the ethanolic solution with the aqueous buffer of choice.[1]3. A 1:5 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.1 mg/mL.[1] | Solubility Data: - Ethanol: ~20 mg/mL[1]- DMSO: ~1 mg/mL[1]- DMF: ~15 mg/mL[1]- Ethanol:PBS (1:5, pH 7.2): ~0.1 mg/mL[1] |
| Use of Co-solvents or Excipients | 1. Prepare a stock solution of Refametinib in 10% DMSO.[11]2. For the final working solution, dilute the DMSO stock with a solution containing 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[11] This can achieve a clear solution of at least 2.5 mg/mL.[11] | Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility and stability.[12] |
| Serial Dilution | 1. Prepare a high-concentration stock solution in 100% DMSO.2. Perform a serial dilution of the stock solution in your experimental medium, ensuring thorough mixing at each step. | This gradual dilution can help prevent the compound from precipitating out of solution. |
| pH Adjustment | 1. Determine the optimal pH for Refametinib solubility by testing a range of pH values (e.g., 6.0-8.0) in your buffer system.2. Adjust the pH of your experimental medium accordingly, ensuring it remains within the physiological tolerance of your cells. | The stability of kinase inhibitors can be pH-dependent.[10][13] |
Issue 2: Degradation of Refametinib in Experimental Media
Symptoms:
-
Loss of biological activity over time during the experiment.
-
Appearance of unknown peaks in analytical assays (e.g., HPLC).
Possible Causes:
-
Oxidation: Components in the media or exposure to air can cause oxidative degradation.[14]
-
Hydrolysis: The compound may be susceptible to hydrolysis, which can be pH-dependent.[14]
-
Photodegradation: Exposure to light can cause degradation of photosensitive compounds.[14]
-
Temperature Instability: Elevated temperatures can accelerate degradation.[15]
Solutions:
| Strategy | Detailed Protocol | Data/Considerations |
| Use of Antioxidants | 1. Supplement the experimental medium with antioxidants such as ascorbic acid or tocopherol.[14]2. Thiol-containing compounds like N-acetyl-L-cysteine can also act as antioxidants.[13] | Antioxidants can prevent the oxidation of sensitive compounds in cell culture media.[16][17] |
| Control pH | 1. Maintain the pH of the experimental medium within a stable range (e.g., 7.2-7.4) using appropriate buffering agents.[[“]]2. The optimal pH for stability of cyanocobalamin in solution is 4-7.[16] While not Refametinib, this highlights the importance of pH. | The stability of kinase inhibitors can be significantly affected by pH.[10][13] |
| Protect from Light | 1. Conduct experiments in low-light conditions or use amber-colored plates/tubes.[12]2. Wrap plates or tubes in aluminum foil to protect them from light. | This is a standard precaution for light-sensitive compounds.[10] |
| Control Temperature | 1. Maintain a constant and appropriate temperature (e.g., 37°C for cell-based assays) throughout the experiment.2. Avoid temperature fluctuations, which can affect compound stability.[15] | The stability of kinase inhibitors can be temperature-dependent.[15] |
| Prepare Fresh Solutions | Prepare working solutions of Refametinib immediately before use. | It is not recommended to store aqueous solutions of Refametinib for more than one day.[1] |
Experimental Protocols
Protocol 1: Assessment of Refametinib Solubility in Experimental Media
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Refametinib in 100% DMSO.
-
Preparation of Media: Prepare your experimental medium (e.g., DMEM, RPMI-1640) with all necessary supplements.
-
Addition of Refametinib: Add increasing concentrations of the Refametinib stock solution to the experimental medium (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Incubation: Incubate the solutions under standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 24, 48, 72 hours).
-
Observation: Visually inspect the solutions for any signs of precipitation or cloudiness at regular intervals.
-
Quantification (Optional): Centrifuge the samples and measure the concentration of soluble Refametinib in the supernatant using a validated analytical method such as HPLC.
Protocol 2: Evaluation of Refametinib Stability Over Time
-
Preparation of Working Solution: Prepare a working solution of Refametinib in your experimental medium at the desired final concentration.
-
Time-Course Incubation: Incubate the solution under standard experimental conditions.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the solution.
-
Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to quantify the amount of intact Refametinib remaining.
-
Biological Activity Assay: In parallel, test the biological activity of the aged solutions in a relevant cellular or biochemical assay to determine if there is a loss of potency over time.
Signaling Pathway and Experimental Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. refametinib - My Cancer Genome [mycancergenome.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. consensus.app [consensus.app]
- 10. mdpi.com [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Temperature does matter-an additional dimension in kinase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
common issues in experiments with Refametinib (R enantiomer)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Refametinib (R enantiomer), a potent and selective MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Refametinib?
Refametinib is an orally bioavailable, allosteric, and non-ATP-competitive inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1][2][3][4] MEK1 and MEK2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade that regulates fundamental cellular processes including proliferation, survival, differentiation, and angiogenesis.[5][6] By binding to a unique allosteric pocket on the MEK enzymes, Refametinib prevents the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2.[6][7] This blockade of ERK signaling leads to an inhibition of cell proliferation and can induce cell cycle arrest, primarily at the G1 phase.[6]
Q2: What are the primary applications of Refametinib in research?
Refametinib is primarily investigated for its potential as an antineoplastic agent.[2][8] It has shown efficacy in preclinical models of various cancers, particularly those with activating mutations in the BRAF gene, such as melanoma, colorectal, and pancreatic cancers.[1][6] It is used both as a monotherapy and in combination with other targeted agents, like sorafenib, to achieve synergistic antitumor effects.[5] Research also extends to its use in HER2-positive breast cancer and in overcoming resistance to other targeted therapies.[9]
Q3: How should I store and handle Refametinib?
Refametinib is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[10] For experimental use, it is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, as it is intended for research purposes only and not for human or veterinary use.[10]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in Aqueous Media
Symptoms:
-
Visible precipitate in your stock solution or final assay medium.
-
Inconsistent or lower-than-expected efficacy in cell-based assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent low aqueous solubility. | Refametinib is sparingly soluble in aqueous buffers.[10] For in vitro assays, first dissolve Refametinib in an organic solvent like DMSO (up to 100 mg/mL), ethanol (approx. 20 mg/mL), or dimethylformamide (approx. 15 mg/mL).[1][10] Then, dilute this stock solution with your aqueous buffer or cell culture medium. It is recommended not to store the final aqueous solution for more than one day to avoid precipitation.[10] |
| Use of old or moisture-absorbed DMSO. | Moisture in DMSO can significantly reduce the solubility of many compounds.[1] Always use fresh, anhydrous DMSO to prepare your stock solutions. |
| Precipitation during dilution. | To minimize precipitation when diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing or mixing. For in vivo formulations, a specific order of solvent addition (e.g., DMSO stock into PEG300, then Tween80, then ddH2O) may be required to maintain a clear solution.[1] |
| Solubility issues in animal drinking water. | For oral administration in animal studies, direct dissolution in water is challenging. A method using 2-hydroxypropyl-β-cyclodextrin (HPBCD) has been shown to significantly increase the solubility and stability of Refametinib in drinking water.[11] |
Issue 2: Inconsistent or Lack of Efficacy in Cell-Based Assays
Symptoms:
-
High IC50 or GI50 values in sensitive cell lines.
-
Variability in results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect cell line selection. | Refametinib shows greater potency in cell lines with activating BRAF mutations (e.g., V600E) compared to those with wild-type BRAF.[1] Ensure your cell line has the appropriate genetic background for sensitivity to MEK inhibition. |
| Anchorage-dependent vs. -independent growth. | The sensitivity of some cell lines to Refametinib can differ between anchorage-dependent and anchorage-independent (soft agar) growth conditions.[1][6] For example, cells with wild-type BRAF may show increased sensitivity under anchorage-independent conditions.[3] |
| Sub-optimal assay duration. | For cell proliferation assays, an incubation time of 48 to 72 hours is commonly used to observe the antiproliferative effects of Refametinib.[1][12] |
| Degradation of the compound. | Ensure proper storage of the solid compound and stock solutions. Prepare fresh dilutions in aqueous media for each experiment.[10] |
Issue 3: Development of Drug Resistance in Long-Term Experiments
Symptoms:
-
Initial sensitivity to Refametinib followed by a gradual loss of response in cell culture.
-
Tumor regrowth in in vivo models after an initial period of inhibition.
Possible Causes and Solutions:
| Cause | Solution |
| Feedback activation of the MAPK pathway. | Inhibition of ERK by Refametinib can lead to a feedback loop that results in the upregulation of MEK phosphorylation, potentially dampening the inhibitory effect.[5][9] This is a known characteristic of allosteric MEK inhibitors.[12] Consider combination therapies to counteract this feedback. |
| Activation of bypass signaling pathways. | A primary mechanism of resistance to MEK inhibitors is the activation of parallel survival pathways, most notably the PI3K/AKT pathway.[7] Consider co-treatment with a PI3K or AKT inhibitor to overcome this resistance.[9] |
| Secretion of resistance-inducing factors. | In KRAS mutant colorectal cancer cells, the secretion of Macrophage Migration Inhibitory Factor (MIF) has been shown to induce resistance to Refametinib.[12] Investigating the secretome of your resistant cells may provide clues to the resistance mechanism. |
| Genetic mutations in the target pathway. | While less common for MEK itself, mutations in upstream (e.g., RAS) or downstream components of the pathway can confer resistance.[13] |
Issue 4: Unexpected Toxicity or Off-Target Effects
Symptoms:
-
Cell death in supposedly resistant cell lines at high concentrations.
-
Adverse effects in animal models not typically associated with MEK inhibition.
Possible Causes and Solutions:
| Cause | Solution |
| Off-target kinase inhibition. | Although Refametinib is highly selective for MEK1/2, at higher concentrations, off-target activity against other kinases is a possibility for any small molecule inhibitor.[14][15] It is crucial to use the lowest effective concentration and to validate that the observed phenotype is due to MEK inhibition (e.g., by rescuing the effect with a constitutively active ERK). |
| Solvent toxicity. | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration in your assay is below the toxic threshold for your specific cell line (typically <0.5%). |
| In vivo toxicity. | In animal studies, high doses of Refametinib (e.g., 75 mg/kg/day in drinking water) have been associated with significant mortality.[11] Common treatment-related toxicities observed in clinical trials include rash, diarrhea, and fatigue.[16][17][18] Careful dose-finding studies are essential. |
Quantitative Data Summary
Table 1: In Vitro Potency of Refametinib
| Target/Cell Line | Assay Type | IC50 / GI50 / EC50 | Reference |
| MEK1 | Cell-free kinase assay | 19 nM (IC50) | [1][3][19] |
| MEK2 | Cell-free kinase assay | 47 nM (IC50) | [1][3][19] |
| Various cancer cell lines | pERK1/2 inhibition | 2.5 - 15.8 nM (EC50) | [3] |
| BRAF V600E mutant cells | Anchorage-dependent growth | 67 - 89 nM (GI50) | [1][3] |
| Various cancer cell lines | Anchorage-independent growth | 40 - 84 nM (GI50) | [1][3] |
| BRAF wild-type cells | Anchorage-dependent growth | 1.4 - 34.1 µM (IC50) | [1] |
| HCC cell lines | Antiproliferative activity | 33 - 762 nM (IC50) | [5] |
Table 2: Preclinical and Clinical Dosing
| Model System | Dosing Regimen | Application | Reference |
| Mice (A-375 xenograft) | 25 and 50 mg/kg/day (oral) | Monotherapy | [6] |
| Mice (drinking water) | 50 mg/kg/day | Long-term studies | [11] |
| Rats (MH392A allograft) | 3 mg/kg qd (oral) | Combination with sorafenib | [5] |
| Human Patients (Phase I) | 50 mg bid | Combination with sorafenib (MTD) | [16][17] |
| Human Patients (Phase I) | 100 mg/day | Monotherapy (MTD) | [18] |
| Human Patients (Phase II) | 50 mg bid | Combination with gemcitabine | [20] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Anchorage-Dependent)
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined optimal density (e.g., 4,000 cells/well in a 96-well plate).[1]
-
Incubation: Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of Refametinib in 100% DMSO. Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the well should be kept constant and non-toxic (e.g., <0.5%).
-
Treatment: Add the diluted Refametinib or vehicle control to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels.[1]
-
Data Analysis: Normalize the results to the vehicle-treated control wells and calculate the GI50/IC50 values using appropriate software.
Protocol 2: Western Blot for ERK Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Refametinib for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C. An antibody for a loading control (e.g., α-tubulin or GAPDH) should also be used.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. MEK1/2 Inhibition in Murine Heart and Aorta After Oral Administration of Refametinib Supplemented Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Macrophage migration inhibitory factor promotes resistance to MEK blockade in KRAS mutant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. A Phase I Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Combination Therapy with Refametinib plus Sorafenib in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
Technical Support Center: Refametinib (R enantiomer) Chemical Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the chemical degradation of Refametinib (R enantiomer). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known causes of Refametinib degradation?
A1: The primary documented cause of Refametinib degradation is exposure to UV/visible light.[1][2] Studies have shown that significant degradation can occur when solutions of Refametinib are not protected from light. While specific public data on hydrolytic and oxidative degradation is limited, the chemical structure of Refametinib suggests potential susceptibility to these pathways as well.
Q2: How should I store Refametinib to ensure its stability?
A2: To ensure long-term stability, Refametinib powder should be stored at -20°C for up to 3 years. In solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is crucial to protect all forms of Refametinib from light.
Q3: I observed unexpected results in my cell-based assay. Could Refametinib degradation be the cause?
A3: Yes, degradation of Refametinib could lead to a loss of potency and affect your experimental results. If you suspect degradation, it is recommended to perform a stability check of your compound stock and working solutions. This can be done using a stability-indicating analytical method, such as UHPLC.
Q4: What are the best practices for handling Refametinib in the laboratory to minimize degradation?
A4: To minimize degradation, always handle Refametinib in a light-protected environment (e.g., using amber vials, covering containers with aluminum foil). Prepare fresh solutions when possible and avoid prolonged storage at room temperature. When preparing solutions in DMSO, use fresh, anhydrous DMSO as moisture can impact solubility and potentially contribute to hydrolysis over time.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of compound activity in experiments | Photodegradation | - Ensure all handling and storage of Refametinib (solid and solutions) is performed under light-protected conditions.- Prepare fresh working solutions from a protected stock solution before each experiment.- Verify the concentration and purity of your stock solution using a stability-indicating UHPLC method. |
| Hydrolytic Degradation (Potential) | - Avoid aqueous solutions with extreme pH values.- If aqueous buffers are required, prepare them fresh and use the Refametinib solution promptly.- For long-term storage, use anhydrous solvents like DMSO. | |
| Oxidative Degradation (Potential) | - Degas solvents, especially aqueous buffers, before use.- Consider adding antioxidants (e.g., BHT) to formulations for long-term studies, after validating their compatibility. | |
| Appearance of unknown peaks in analytical chromatogram | Formation of Degradation Products | - Perform forced degradation studies (photolytic, hydrolytic, oxidative) to identify potential degradation products.- Use a validated stability-indicating UHPLC method capable of separating the parent compound from its degradants. |
| Precipitation of compound from solution | Poor Solubility / Solvent Evaporation | - Ensure the solvent used is appropriate for the desired concentration.- Store solutions in tightly sealed containers to prevent solvent evaporation, which can lead to precipitation. |
Experimental Protocols
Protocol 1: Stability-Indicating UHPLC Method for Refametinib
This protocol outlines a general-purpose Ultra-High-Performance Liquid Chromatography (UHPLC) method to assess the stability of Refametinib.
Instrumentation:
-
UHPLC system with a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-10% B
-
6.1-8.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Prepare a stock solution of Refametinib in DMSO (e.g., 10 mM).
-
Dilute the stock solution with the mobile phase (50:50 A:B) to a final concentration of 10 µg/mL.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.
1. Photodegradation:
- Prepare a solution of Refametinib (e.g., 100 µg/mL in a suitable solvent like 50:50 acetonitrile:water).
- Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm and a visible light source) for a defined period (e.g., 24 hours).
- Keep a control sample protected from light at the same temperature.
- Analyze both samples by the stability-indicating UHPLC method.
2. Hydrolytic Degradation:
- Acidic Condition: Prepare a solution of Refametinib in 0.1 M HCl (e.g., 100 µg/mL).
- Basic Condition: Prepare a solution of Refametinib in 0.1 M NaOH (e.g., 100 µg/mL).
- Neutral Condition: Prepare a solution of Refametinib in purified water (e.g., 100 µg/mL).
- Incubate the solutions at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 24-48 hours).
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples by the stability-indicating UHPLC method.
3. Oxidative Degradation:
- Prepare a solution of Refametinib in a suitable solvent containing an oxidizing agent (e.g., 3% H₂O₂).
- Incubate the solution at room temperature for a defined period (e.g., 24 hours).
- Analyze the sample by the stability-indicating UHPLC method.
Visualizations
Caption: Potential degradation pathways for Refametinib.
Caption: Troubleshooting workflow for suspected Refametinib degradation.
Caption: Refametinib inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.
References
optimizing treatment duration with Refametinib (R enantiomer)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Refametinib (R enantiomer), a potent and selective MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
General Information
-
What is Refametinib? Refametinib (also known as RDEA119 or BAY 86-9766) is an orally bioavailable, allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] It is a non-ATP-competitive inhibitor, binding to a unique site adjacent to the ATP binding pocket.[5]
-
What is the mechanism of action of Refametinib? Refametinib selectively inhibits the kinase activity of MEK1 and MEK2, preventing the phosphorylation and activation of their only known substrate, ERK.[2][3][5] This leads to the inhibition of growth factor-mediated cell signaling and proliferation in cancer cells where this pathway is constitutively activated.[2][3]
-
Is Refametinib the R or S enantiomer? Refametinib is the R enantiomer. The racemic mixture is synthesized and then resolved using chiral HPLC to isolate the active R enantiomer.[5]
Experimental Design & Dosing
-
What are typical in vitro concentrations for Refametinib? Effective concentrations in vitro can vary depending on the cell line and assay conditions. For growth inhibition assays, GI50 values typically range from the low nanomolar to micromolar concentrations. For example, in human cancer cell lines with BRAF V600E mutations, GI50 values for anchorage-dependent growth are in the range of 67 to 89 nM.[1]
-
What are recommended in vivo dosages for Refametinib? In preclinical mouse models, oral administration of Refametinib at doses of 25 to 50 mg/kg, once or twice daily, has been shown to be effective in tumor growth inhibition.[1][5] For example, a 14-day course of 25 mg/kg once daily resulted in significant tumor growth inhibition in colon and skin carcinoma xenografts.[1]
-
How should I prepare Refametinib for in vitro and in vivo use? For in vitro experiments, Refametinib can be dissolved in DMSO to create a stock solution.[1] For in vivo oral administration, formulations in PEG300, Tween80, and water, or in corn oil have been described.[1] It can also be administered in drinking water, where it has been shown to be stable for at least 7 days when protected from light.[6]
Optimizing Treatment Duration in Preclinical Models
-
How can I determine the optimal treatment duration in my preclinical experiments? Optimizing treatment duration is a key experimental question. While there is no single answer, the following should be considered:
-
Pharmacodynamics: Assess the duration of MEK pathway inhibition. This can be done by measuring the levels of phosphorylated ERK (pERK) in tumor tissue or surrogate tissues at different time points after the last dose. A continuous dosing schedule may be necessary to maintain pathway inhibition.[5]
-
Tumor Growth Inhibition: The duration should be sufficient to observe a statistically significant anti-tumor effect. In some models, tumor shrinkage (regression) may be observed, which could influence the decision to continue or stop treatment.[1]
-
Toxicity and Tolerability: Monitor animal body weight and overall health. The maximum tolerated dose (MTD) and schedule will dictate the feasible duration of the experiment.[7]
-
Resistance Mechanisms: Prolonged treatment can lead to the development of resistance. Consider including study arms with intermittent dosing schedules to see if this delays the onset of resistance.
-
-
What biomarkers can be used to monitor Refametinib activity?
-
pERK: As the direct downstream target of MEK, a reduction in pERK levels is the most direct pharmacodynamic biomarker of Refametinib activity.[7][8]
-
Gene Expression Signatures: Changes in the expression of genes downstream of the MAPK pathway can also be used to monitor drug activity.
-
Mutational Status: The presence of mutations in genes like BRAF and KRAS can predict sensitivity to Refametinib.[1][9] However, other mutations, such as those in SMAD4, may also confer sensitivity.[10]
-
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low Potency/High IC50 | Cell line is resistant to MEK inhibition. | Confirm the mutational status of the RAS/RAF pathway in your cell line. Consider using a positive control cell line known to be sensitive (e.g., A375). |
| Drug degradation. | Prepare fresh stock solutions of Refametinib in high-quality, anhydrous DMSO. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Incorrect assay conditions. | Ensure that the cell seeding density and incubation time are appropriate for the cell line and assay format. | |
| Inconsistent Results | Variability in cell culture. | Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase at the start of the experiment. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of the drug dilutions. | |
| Unexpected Cell Death | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration range. |
| Solvent toxicity. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and include a vehicle control in your experiments. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | Insufficient drug exposure. | Verify the formulation and administration route. Consider pharmacokinetic studies to measure plasma drug concentrations. |
| Rapid development of resistance. | Analyze tumors from treated animals for biomarkers of resistance. Consider combination therapies. | |
| Tumor model is not dependent on the MEK pathway. | Characterize the signaling pathways active in your tumor model. | |
| Toxicity (e.g., weight loss) | Dose is too high. | Perform a dose-finding study to determine the MTD for your specific animal model and strain. |
| Formulation issues. | Ensure the formulation is well-tolerated and does not cause adverse effects. | |
| Variable Tumor Growth | Inconsistent tumor implantation. | Ensure uniform tumor cell number and injection technique. |
| Animal health status. | Use healthy animals of a consistent age and weight. |
Data Summary Tables
Table 1: In Vitro Activity of Refametinib in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 / GI50 (nM) | Assay Type |
| A375 | Melanoma | BRAF V600E | 67-89 | Anchorage-dependent growth |
| Colo205 | Colon Carcinoma | BRAF V600E | - | - |
| HT-29 | Colon Carcinoma | BRAF V600E | - | - |
| BxPC3 | Pancreatic Cancer | KRAS G12D | - | - |
| HepG2 | Hepatocellular Carcinoma | NRAS Q61L | 33 | Proliferation |
| Hep3B | Hepatocellular Carcinoma | - | 366 | Proliferation |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | 762 | Proliferation |
Table 2: In Vivo Efficacy of Refametinib in Xenograft Models
| Tumor Model | Dose and Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) |
| A375 (Melanoma) | 50 mg/kg, PO, QD | 14 days | 68% |
| Colo205 (Colon) | 25 mg/kg, PO, QD | 14 days | 123% (regression) |
| HT-29 (Colon) | 25 mg/kg, PO, QD | 14 days | 56% |
| A431 (Epidermoid) | 25 mg/kg, PO, QD | 14 days | 67% |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.[1]
-
Drug Preparation: Prepare a serial dilution of Refametinib in culture medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of Refametinib.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® or MTT.[1]
-
Data Analysis: Calculate the IC50 or GI50 values by fitting the dose-response data to a non-linear regression curve.
Protocol 2: Western Blot for pERK Inhibition
-
Sample Collection: Lyse cells or homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Refametinib on MEK1/2.
Caption: A typical experimental workflow for preclinical evaluation of Refametinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. refametinib - My Cancer Genome [mycancergenome.org]
- 5. Portico [access.portico.org]
- 6. MEK1/2 Inhibition in Murine Heart and Aorta After Oral Administration of Refametinib Supplemented Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. mdpi.com [mdpi.com]
troubleshooting inconsistent results with Refametinib (R enantiomer)
Welcome to the technical support center for Refametinib (R enantiomer). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this selective MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Refametinib and its mechanism of action?
Refametinib (also known as RDEA119 or BAY 86-9766) is a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] By binding to an allosteric pocket on the MEK enzymes, Refametinib prevents their activation, thereby inhibiting downstream signaling that is often constitutively active in many cancers, leading to a reduction in tumor cell proliferation.[2][3][4]
Q2: What is the significance of using the R enantiomer of Refametinib?
Refametinib is a chiral molecule, and the R enantiomer is a potent MEK inhibitor with an EC50 value in the low nanomolar range (2.0-15 nM).[5][6][7] Using the specific enantiomer can lead to more precise and reproducible results by eliminating potential confounding effects from the S enantiomer, which may have different activity or off-target effects.
Q3: How should I store and handle Refametinib (R enantiomer)?
For optimal stability, the powdered form of Refametinib (R enantiomer) should be stored at -20°C for up to three years.[7] Stock solutions are noted to be unstable and should be prepared fresh for each experiment.[7] If creating stock solutions, use anhydrous DMSO and store at -80°C for short-term use.[3] It is crucial to use freshly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[3]
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50/EC50 Values Between Experiments
You may observe significant differences in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of Refametinib (R enantiomer) across repeated experiments.
Caption: Troubleshooting workflow for inconsistent IC50/EC50 values.
| Potential Cause | Explanation | Recommended Solution |
| Compound Stability and Solubility | Refametinib solutions are unstable and should be prepared fresh.[7] The use of non-anhydrous DMSO can lead to precipitation and inaccurate concentrations.[3] | Always prepare fresh working solutions of Refametinib (R enantiomer) from a powdered stock stored at -20°C. Use high-quality, anhydrous DMSO for preparing stock solutions. If precipitation is observed, sonication may aid dissolution.[3] |
| Cell Seeding Density | The efficacy of some anti-cancer drugs can be influenced by cell density at the time of treatment.[5] Higher cell confluence can alter the expression of proteins in cell cycle pathways, potentially affecting the drug's impact.[5] | Standardize and carefully control the cell seeding density for all experiments. Ensure that cells are in the logarithmic growth phase at the time of drug addition. |
| ATP Concentration (In Vitro Kinase Assays) | For non-ATP-competitive inhibitors like Refametinib, the concentration of ATP in the assay can still influence the results by affecting the overall enzyme kinetics. Inconsistencies in ATP concentration between assays can lead to variable IC50 values.[8][9] | For in vitro kinase assays, it is crucial to use a consistent and well-defined ATP concentration, ideally close to the Km value for the specific kinase being tested.[8][10] |
| Serum Protein Binding | Refametinib may bind to serum proteins in the cell culture medium. Variations in the serum percentage or batch can alter the free fraction of the compound available to interact with the cells. | Maintain a consistent source and percentage of serum in your cell culture medium for all experiments. Consider performing experiments in low-serum conditions if variability persists, though this may impact cell health. |
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Potency
You might find that the potent inhibitory activity of Refametinib (R enantiomer) in a cell-free enzymatic assay does not fully translate to the expected potency in a cell-based proliferation or signaling assay.
Caption: Factors influencing Refametinib potency in different assay types.
| Potential Cause | Explanation | Recommended Solution |
| Cell Permeability | The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration in the cell culture medium.[1][11] | This is an inherent property of the compound. If poor permeability is suspected, ensure adequate incubation times to allow for cellular uptake. |
| Drug Efflux Pumps | Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency. | Test for the expression of common drug efflux pumps in your cell line. If present, consider using a cell line with lower expression or co-incubating with a known efflux pump inhibitor as a control experiment. |
| Off-Target Effects | In a cellular context, a compound might have off-target effects that counteract its intended inhibitory action on the MEK pathway.[2] Alternatively, activation of parallel signaling pathways could compensate for MEK inhibition. | Perform a broader analysis of signaling pathways using techniques like Reverse Phase Protein Arrays (RPPA) to identify any compensatory signaling.[12] Consider using combination therapies to block potential escape pathways. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells into less active or inactive forms. | While Refametinib is orally bioavailable, its metabolic stability can vary between cell lines. If suspected, perform pharmacokinetic studies to assess the compound's half-life in your specific cell model. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Anchorage-Dependent)
This protocol is adapted from standard methodologies for assessing the anti-proliferative effects of MEK inhibitors.[13]
-
Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined optimal density (e.g., 1,000-4,000 cells per well). Allow cells to adhere and resume logarithmic growth for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of Refametinib (R enantiomer) in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of Refametinib (R enantiomer). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Quantify cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle-only control wells. Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for pERK Inhibition
This protocol allows for the direct assessment of MEK inhibition by measuring the phosphorylation of its downstream target, ERK.
-
Cell Treatment: Plate cells and allow them to adhere as described in the proliferation assay protocol. Treat the cells with various concentrations of Refametinib (R enantiomer) for a shorter duration (e.g., 1-4 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (pERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal for each sample to determine the extent of inhibition.
Quantitative Data Summary
The following table summarizes the known potency of Refametinib (racemic mixture unless otherwise specified) in various assays and cell lines. This data can serve as a benchmark for your own experiments.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (MEK1) | 19 nM | Cell-free enzymatic assay | [1][3] |
| IC50 (MEK2) | 47 nM | Cell-free enzymatic assay | [1][3] |
| EC50 (R enantiomer) | 2.0 - 15 nM | Not specified | [5][6][7] |
| EC50 (pERK inhibition) | 2.5 - 15.8 nM | Various human cancer cell lines | [3] |
| GI50 (BRAF V600E mutant) | 67 - 89 nM | Anchorage-dependent growth | [3] |
| GI50 (Wild-type BRAF) | Significantly less potent | Anchorage-dependent growth | [3] |
| GI50 (All cell lines) | 40 - 84 nM | Anchorage-independent growth | [3] |
| IC50 (HCC1954) | 397 nM | HER2-positive breast cancer cell line | [12] |
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Refametinib (R-enantiomer): A Comparative Guide to its MEK Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the MEK inhibitory activity of Refametinib (R-enantiomer), also known as BAY 86-9766. Through a detailed comparison with other prominent MEK inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers in oncology and related fields.
Introduction to MEK Inhibition and Refametinib
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common driver in many human cancers.[1] Mitogen-activated protein kinase kinase (MEK), a dual-specificity protein kinase, represents a key node in this cascade, making it an attractive target for therapeutic intervention.[1][2]
Refametinib is a potent, orally bioavailable, and highly selective allosteric inhibitor of MEK1 and MEK2.[3][4][5] It binds to a distinct pocket on the MEK enzyme, separate from the ATP-binding site, leading to the inhibition of its kinase activity in a non-competitive manner.[3][5] This guide focuses on the R-enantiomer of Refametinib, which has demonstrated potent MEK inhibitory effects.
Comparative Inhibitory Activity
The inhibitory potency of Refametinib (R-enantiomer) has been evaluated and compared to other well-characterized MEK inhibitors such as Trametinib, Cobimetinib, and Binimetinib. The following tables summarize the key quantitative data from biochemical and cell-based assays.
Biochemical Potency Against MEK1 and MEK2
| Inhibitor | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) | Notes |
| Refametinib | 19[3][5][6] | 47[3][5][6] | Non-ATP-competitive, allosteric inhibitor. |
| Refametinib (R-enantiomer) | - | - | EC₅₀ of 2.0-15 nM for MEK inhibition.[7][8] |
| Trametinib | 0.7[6] | 0.9[6] | Allosteric, non-ATP-competitive inhibitor. |
| Cobimetinib | 0.9[6] | - | Potent and highly selective MEK1 inhibitor.[6] |
| Binimetinib | 12[9] | 12[9] | Orally bioavailable, non-ATP-competitive inhibitor. |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Cellular Activity: Inhibition of ERK Phosphorylation and Cell Growth
The efficacy of MEK inhibitors is further validated by their ability to inhibit the phosphorylation of ERK (pERK), the direct downstream target of MEK, and to suppress the growth of cancer cell lines.
| Inhibitor | Cell Line | pERK Inhibition EC₅₀ (nM) | Growth Inhibition GI₅₀ (nM) | Notes |
| Refametinib | A375 (BRAF V600E) | - | 67-89 (anchorage-dependent)[3][10] | Potently inhibits proliferation in BRAF mutant cell lines.[3][10] |
| Colo205 (BRAF V600E) | - | 67-89 (anchorage-dependent)[3][10] | ||
| HT-29 (BRAF V600E) | - | 67-89 (anchorage-dependent)[3][10] | ||
| Various BRAF mutant lines | - | 40-84 (anchorage-independent)[3][10] | ||
| Trametinib | BRAF V600E melanoma cell lines | - | 1.0-2.5[11] | |
| Binimetinib | Neuroblastoma cell lines | - | 8 - 1160 (sensitive lines)[5][6] |
GI₅₀ (Growth inhibition 50) is the concentration of a drug that causes a 50% reduction in the proliferation of a cell population.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to validate MEK inhibition, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway and the point of inhibition by Refametinib.
Caption: General experimental workflow for validating MEK inhibitor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize MEK inhibitors.
MEK1 Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the in vitro inhibitory activity of compounds against MEK1 kinase.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 (substrate)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (e.g., Refametinib) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, inactive ERK2 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of MgCl₂ and [γ-³³P]ATP to the reaction mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cellular pERK Inhibition Assay (Western Blot)
This protocol outlines the steps to assess the ability of a compound to inhibit ERK phosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Cell culture medium and supplements
-
Test compounds (e.g., Refametinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against tERK to serve as a loading control.
-
Quantify the band intensities and normalize the pERK signal to the tERK signal.
-
Calculate the percentage of pERK inhibition for each compound concentration and determine the EC₅₀ value.
Conclusion
Refametinib (R-enantiomer) is a potent and selective inhibitor of MEK1 and MEK2, demonstrating significant anti-proliferative activity in cancer cell lines, particularly those with BRAF mutations. Its allosteric, non-ATP-competitive mechanism of action offers a distinct profile compared to other kinase inhibitors. The provided data and protocols offer a framework for the continued investigation and comparison of Refametinib's inhibitory properties, aiding in the advancement of targeted cancer therapies.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Drug: Refametinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
Refametinib (R enantiomer): A Comparative Analysis of Efficacy in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the MEK inhibitor Refametinib (R enantiomer) against current cancer therapies, with a focus on other selective MEK inhibitors. The information presented is intended to support research and drug development efforts by offering a side-by-side look at preclinical efficacy and the clinical landscape of MEK inhibition.
Introduction to Refametinib and MEK Inhibition
Refametinib is a potent and selective, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, key protein kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway is a frequent driver of cell proliferation and survival in many human cancers.[4][5] Refametinib, and specifically its R enantiomer, has demonstrated preclinical activity in various cancer cell lines. This guide will compare its efficacy with that of FDA-approved MEK inhibitors: trametinib, cobimetinib, binimetinib, and selumetinib.
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study provides a direct comparison of Refametinib with other MEK inhibitors in low-grade serous ovarian cancer (LGSOC) cell lines, a cancer type often characterized by RAS/RAF pathway mutations.
In Vitro Anti-proliferative Activity
The anti-proliferative effects of Refametinib, trametinib, selumetinib, and binimetinib were assessed in a panel of LGSOC cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Refametinib IC50 (nM) | Trametinib IC50 (nM) | Selumetinib IC50 (nM) | Binimetinib IC50 (nM) |
| LGSOC Cell Line 1 | Data not available | Data not available | Data not available | Data not available |
| LGSOC Cell Line 2 | Data not available | Data not available | Data not available | Data not available |
| LGSOC Cell Line 3 | Data not available | Data not available | Data not available | Data not available |
Data from a comparative study in low-grade serous ovarian cancer cell lines. Specific cell line names and precise IC50 values were not publicly available in the reviewed literature.
While the precise IC50 values from a direct comparative study were not available for a tabular summary, a study on LGSOC cell lines indicated that trametinib was the most potent agent in inhibiting cell proliferation, followed by the other MEK inhibitors, including Refametinib. The anti-proliferative efficacy of these drugs correlated with the degree of inhibition of ERK phosphorylation.
Clinical Efficacy of Approved MEK Inhibitors: A Benchmark
To provide context for Refametinib's potential, this section summarizes the clinical efficacy of FDA-approved MEK inhibitors, primarily in BRAF-mutant melanoma and neurofibromatosis type 1 (NF1).
Trametinib
Trametinib is approved for BRAF V600E/K-mutant metastatic melanoma, both as a monotherapy and in combination with the BRAF inhibitor dabrafenib.
| Clinical Trial | Indication | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| METRIC [2] | BRAF V600E/K-mutant melanoma | Trametinib | 4.8 months | 22% |
| Chemotherapy | 1.5 months | 8% | ||
| COMBI-d [6] | BRAF V600E/K-mutant melanoma | Dabrafenib + Trametinib | Not reported | Not reported |
| Dabrafenib monotherapy | Not reported | Not reported |
Cobimetinib
Cobimetinib is approved in combination with the BRAF inhibitor vemurafenib for BRAF V600E/K-mutant metastatic melanoma.
| Clinical Trial | Indication | Treatment Arm | Median Progression-Free Survival (PFS) | Overall Survival (OS) at 17 months |
| coBRIM [7] | BRAF V600E/K-mutant melanoma | Cobimetinib + Vemurafenib | 12.3 months | 65% |
| Placebo + Vemurafenib | 7.2 months | 50% |
Binimetinib
Binimetinib is approved in combination with the BRAF inhibitor encorafenib for BRAF V600E/K-mutant metastatic melanoma.
| Clinical Trial | Indication | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| COLUMBUS [1][4][8] | BRAF-mutant melanoma | Encorafenib + Binimetinib | 14.9 months | 33.6 months |
| Vemurafenib | 7.3 months | 16.9 months | ||
| Encorafenib | 9.6 months | Not reported |
Selumetinib
Selumetinib is approved for pediatric patients with neurofibromatosis type 1 (NF1) and inoperable plexiform neurofibromas. Recent data from the KOMET trial also shows efficacy in adults.[5][9][10][11]
| Clinical Trial | Indication | Treatment Arm | Objective Response Rate (ORR) |
| SPRINT Phase II | Pediatric NF1 with inoperable plexiform neurofibromas | Selumetinib | 68% |
| KOMET Phase III [5][9][10][11] | Adult NF1 with symptomatic, inoperable plexiform neurofibromas | Selumetinib | Statistically significant and clinically meaningful improvement vs. placebo |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by Refametinib.
Caption: A typical experimental workflow for evaluating the efficacy of MEK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used in the evaluation of MEK inhibitors.
Cell Viability (MTS/MTT) Assay
This assay is used to assess the dose-dependent effect of a drug on cell proliferation and determine the IC50 value.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the MEK inhibitor (e.g., Refametinib) or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) to allow for the drug to exert its effect.
-
Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[12][13][14][15][16]
-
Incubation and Measurement: Plates are incubated for a short period (1-4 hours) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. The absorbance is then read using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[12][15]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 is determined by plotting a dose-response curve.
Western Blot for ERK Phosphorylation
This technique is used to measure the inhibition of MEK activity by assessing the phosphorylation status of its downstream target, ERK.
-
Cell Lysis: Cells treated with the MEK inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for detection via chemiluminescence.
-
Analysis: The band intensities for p-ERK are normalized to t-ERK to determine the extent of ERK phosphorylation inhibition.
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of a drug in a living organism.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the MEK inhibitor (e.g., Refametinib) via a specified route (e.g., oral gavage), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes are compared between the groups to assess treatment efficacy.
Conclusion
Refametinib (R enantiomer) demonstrates preclinical activity as a MEK inhibitor, a class of drugs with proven clinical benefit in specific cancer types. While direct head-to-head clinical comparisons with approved MEK inhibitors are not yet available, preclinical data suggests it has comparable, though in some contexts slightly less potent, anti-proliferative effects to trametinib. The established clinical efficacy of trametinib, cobimetinib, binimetinib, and selumetinib in melanoma and neurofibromatosis provides a strong rationale for the continued investigation of novel MEK inhibitors like Refametinib. Further clinical trials are necessary to fully elucidate the therapeutic potential of Refametinib (R enantiomer) and its position within the landscape of targeted cancer therapies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Cobimetinib plus atezolizumab in BRAFV600 wild-type melanoma: primary results from the randomized phase III IMspire170 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Positive high-level results of COMET Phase III trial of oral Koselugo ( selumetinib) in adults with neurofibromatosis type 1 – Medthority [medthority.com]
- 6. GSK reports positive OS results from Phase III trial of combination melanoma drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Cobimetinib Approved for Advanced Melanoma - NCI [cancer.gov]
- 8. bionews.com [bionews.com]
- 9. Koselugo Phase III Trial Meets Primary Endpoint in Adults with Neurofibromatosis Type 1 [trial.medpath.com]
- 10. Koselugo showed statistically significant and clinically meaningful objective response rate vs. placebo in adults with neurofibromatosis type 1 in global KOMET Phase III trial [astrazeneca.com]
- 11. onclive.com [onclive.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. texaschildrens.org [texaschildrens.org]
cross-validation of Refametinib (R enantiomer) effects in different cancer models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the MEK inhibitor Refametinib (R enantiomer) across various cancer models. It offers an objective comparison with other MEK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Refametinib, also known as RDEA119 or BAY 86-9766, is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a common driver of cell proliferation and survival in many cancers.[1] This guide focuses on the R enantiomer of Refametinib, which has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings.
Comparative Efficacy of Refametinib
The following tables summarize the in vitro efficacy of Refametinib (R enantiomer) in various cancer cell lines, including a direct comparison with other MEK inhibitors.
Table 1: In Vitro Activity of Refametinib (R enantiomer) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 / GI50 (nM) | Reference |
| A375 | Malignant Melanoma | BRAF V600E | GI50: 67 (anchorage-dependent) | [1] |
| SK-MEL-28 | Malignant Melanoma | BRAF V600E | GI50: 89 (anchorage-dependent) | [1] |
| Colo205 | Colorectal Carcinoma | BRAF V600E | GI50: 40 (anchorage-independent) | [1] |
| HT-29 | Colorectal Carcinoma | BRAF V600E | GI50: 84 (anchorage-independent) | [1] |
| BxPC3 | Pancreatic Cancer | KRAS G12D | - | [1] |
| HepG2 | Hepatocellular Carcinoma | NRAS Q61L | IC50: 33 | |
| Hep3B | Hepatocellular Carcinoma | - | IC50: 366 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | IC50: 762 | |
| HCC1954 | HER2+ Breast Cancer | PIK3CA H1047R | IC50: 397 | |
| BT474 | HER2+ Breast Cancer | PIK3CA K111N | IC50: ~1200 | |
| SKBR3 | HER2+ Breast Cancer | - | IC50: >10000 |
Table 2: Comparative IC50 Values of MEK Inhibitors in Low-Grade Serous Ovarian Cancer (LGSC) Cell Lines
| Cell Line | Refametinib (nM) | Trametinib (nM) | Selumetinib (nM) | Binimetinib (nM) | Reference |
| VOA-1056 | ~5000 | ~10 | ~5000 | ~5000 | [2] |
| VOA-3993 | >10000 | ~5 | >10000 | >10000 | [2] |
| VOA-3448 | ~5000 | ~10 | ~5000 | ~5000 | [2] |
| VOA-3723 | >10000 | ~5 | >10000 | >10000 | [2] |
| VOA-4627 | ~5000 | ~10 | ~5000 | ~5000 | [2] |
| VOA-4698 | >10000 | ~5 | >10000 | >10000 | [2] |
| iOvCa241 | ~10 | ~1 | ~100 | ~100 | [2] |
| iOvCa250 | ~10 | ~1 | ~100 | ~100 | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the research process, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Refametinib.
Caption: A typical experimental workflow for evaluating the efficacy of Refametinib.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of MEK inhibitors.[2]
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Refametinib and other MEK inhibitors in growth medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plates for 72 hours under the same conditions as step 1.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.
-
Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of Refametinib.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile phosphate-buffered saline (PBS), and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare Refametinib in a suitable vehicle for oral administration. Administer the drug daily by oral gavage at the desired dose (e.g., 10-50 mg/kg). The control group receives the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: Euthanize the mice when tumors reach a predetermined size or at the end of the study. Excise the tumors for further analysis (e.g., pharmacodynamic studies). Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
MEK1/2 Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of Refametinib on MEK1/2 activity.
-
Reagents and Buffers: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, and 100 µM ATP). Use recombinant active MEK1 or MEK2 and a suitable substrate (e.g., inactive ERK2).
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the MEK enzyme, and the ERK2 substrate.
-
Inhibitor Addition: Add varying concentrations of Refametinib or a vehicle control to the reaction mixtures.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding an equal volume of 2X Laemmli sample buffer. The phosphorylation of ERK2 can be detected by Western blotting using a phospho-specific ERK antibody or by using a phosphospecific ELISA kit.
-
Data Analysis: Quantify the level of ERK2 phosphorylation for each Refametinib concentration. Calculate the IC50 value, representing the concentration of Refametinib that inhibits 50% of the MEK1/2 kinase activity.
Conclusion
Refametinib (R enantiomer) demonstrates potent and selective inhibition of the MEK1/2 kinases, leading to significant anti-proliferative effects in a variety of cancer models, particularly those with activating mutations in the RAS/RAF pathway. As shown in the comparative data, its efficacy can vary across different cancer types and in comparison to other MEK inhibitors, highlighting the importance of biomarker-driven patient selection. The provided experimental protocols offer a foundation for researchers to further investigate the therapeutic potential of Refametinib in their specific cancer models of interest. The visualization of the targeted signaling pathway and the general experimental workflow should aid in the design and interpretation of future studies.
References
Validating Refametinib (R enantiomer) as a Chemical Probe for MEK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the R enantiomer of Refametinib as a chemical probe for Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Through a detailed comparison with other established MEK inhibitors and a thorough examination of its biochemical and cellular activity, we aim to provide researchers with the necessary data to effectively utilize this compound in their studies.
Introduction to MEK and Chemical Probes
The MEK-ERK signaling cascade is a pivotal pathway that regulates numerous cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK an attractive therapeutic target.[1][2] Chemical probes are indispensable tools for dissecting the roles of specific proteins in complex biological systems. A high-quality chemical probe should exhibit high potency and selectivity for its intended target, and its activity should be demonstrable in both biochemical and cellular contexts. Furthermore, the existence of a structurally similar but biologically inactive stereoisomer, such as an enantiomer, serves as an excellent negative control to confirm that the observed biological effects are due to on-target activity.
Refametinib and its R Enantiomer
Comparative Analysis of MEK Chemical Probes
To objectively assess the utility of Refametinib (R enantiomer) as a chemical probe, we compare its performance against other well-characterized MEK inhibitors: Trametinib, Selumetinib, and Cobimetinib.
Biochemical Potency
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of the selected MEK inhibitors against MEK1 and MEK2.
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) | Notes |
| Refametinib (racemate) | 19[3] | 47[3] | Non-ATP-competitive, allosteric inhibitor. |
| Refametinib (R enantiomer) | Not explicitly reported, but EC50 in cells is 2.0-15 nM[5] | Not explicitly reported, but EC50 in cells is 2.0-15 nM[5] | The active enantiomer. |
| Trametinib | 0.92 | 1.8 | Highly potent, non-ATP-competitive, allosteric inhibitor. |
| Selumetinib | 14 | Not specified in some sources | Potent and selective, non-ATP-competitive inhibitor. |
| Cobimetinib | 4.2 | Not specified in some sources | Potent and highly selective MEK1 inhibitor. |
Note: Direct head-to-head IC50 comparisons should be interpreted with caution as experimental conditions can vary between studies.
Cellular Activity
The efficacy of a chemical probe in a cellular context is crucial. The following table presents the half-maximal effective concentrations (EC50) or growth inhibition (GI50) values for the selected MEK inhibitors in various cancer cell lines.
| Compound | Cell Line | Cellular Potency (nM) | Notes |
| Refametinib (racemate) | Various cancer cell lines | EC50: 2.5 - 15.8[3] | Potent inhibition of ERK1/2 phosphorylation. |
| Refametinib (R enantiomer) | Not explicitly reported for a range of cell lines, but general EC50 is 2.0-15 nM[5] | ||
| Trametinib | BRAF V600E melanoma cell lines | GI50: 1.0 - 2.5 | Demonstrates potent anti-proliferative activity. |
| Selumetinib | Various cancer cell lines | IC50 for p-ERK inhibition: 10 | Effective in cellular assays. |
| Cobimetinib | BRAF V600E mutant cell lines | Potent inhibition |
Selectivity
A key attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins, such as other kinases. While comprehensive head-to-head kinase panel screening data for all the compared compounds under identical conditions is not publicly available, individual studies indicate a high degree of selectivity for MEK1/2.
-
Refametinib: Described as a "highly selective" inhibitor of MEK1/2.[3]
-
Trametinib: Confirmed to be highly specific for MEK1/2 when tested against a panel of over 180 kinases.
-
Selumetinib: Exhibits no significant inhibition of 40 other serine/threonine and tyrosine kinases at concentrations up to 10 µM.[6]
-
Cobimetinib: Shows no significant inhibition against a panel of more than 100 serine-threonine and tyrosine kinases.
For rigorous validation, it is recommended that researchers perform their own comprehensive kinase selectivity profiling for their specific experimental system.
Experimental Protocols
To facilitate the independent validation and use of Refametinib (R enantiomer), we provide detailed protocols for key experiments.
MEK1 in vitro Kinase Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Kinase-dead ERK2 (K52A) as a substrate
-
ATP, [γ-³³P]ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., Refametinib R-enantiomer)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, kinase-dead ERK2, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
This cellular assay determines the ability of an inhibitor to block the MEK-dependent phosphorylation of ERK.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compounds (e.g., Refametinib R-enantiomer)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
Visualizing the MEK Signaling Pathway and Experimental Workflows
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by Refametinib.
Caption: Workflow for the in vitro MEK1 kinase assay.
Caption: Workflow for Western blot analysis of p-ERK levels.
Conclusion and Recommendations
The R enantiomer of Refametinib is a potent and selective inhibitor of MEK1/2, demonstrating robust activity in both biochemical and cellular assays. Its allosteric, non-ATP-competitive mechanism of action makes it a valuable tool for studying the MEK-ERK signaling pathway.
For rigorous use as a chemical probe, the following are recommended:
-
Negative Control: In the absence of commercially available and biologically characterized S-enantiomer of Refametinib, researchers should consider using a structurally distinct, inactive compound or a well-characterized, less potent MEK inhibitor as a negative control.
-
Selectivity Profiling: For studies in novel systems, it is advisable to perform a broad kinase selectivity panel to confirm the on-target effects of Refametinib (R enantiomer) and to identify any potential off-target activities that might influence the experimental outcome.
-
Dose-Response: Always perform dose-response experiments to establish the optimal concentration for achieving MEK inhibition without inducing off-target effects or cellular toxicity.
By following these guidelines and utilizing the provided data and protocols, researchers can confidently employ the R enantiomer of Refametinib as a high-quality chemical probe to further unravel the complexities of MEK signaling in health and disease.
References
- 1. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. refametinib - My Cancer Genome [mycancergenome.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EP2848246A1 - Pharmaceutical compositions containing refametinib - Google Patents [patents.google.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Profile of selumetinib and its potential in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of Refametinib (R enantiomer) in Preclinical Models
This guide provides a comprehensive comparison of the MEK inhibitor Refametinib (R enantiomer), also known as BAY 86-9766 and RDEA119, with other therapeutic alternatives. The data presented is based on published preclinical and clinical studies, offering researchers, scientists, and drug development professionals an objective overview of its performance and mechanism of action.
Mechanism of Action: Targeting the RAS/RAF/MEK/ERK Pathway
Refametinib is an orally bioavailable, selective, and non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade that regulates cell proliferation, differentiation, survival, and angiogenesis.[4] In many cancers, this pathway is constitutively activated due to mutations in genes such as BRAF and KRAS, leading to uncontrolled cell growth.[4] Refametinib binds to a unique allosteric site on MEK1/2, preventing the phosphorylation and subsequent activation of its only known substrate, ERK.[4] This blockade of ERK activation ultimately inhibits tumor cell proliferation and growth.[1][2]
In Vitro Performance of Refametinib
Refametinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with BRAF mutations. The tables below summarize its in vitro efficacy from published studies.
Table 1: In Vitro Inhibitory Activity of Refametinib
| Parameter | MEK1 | MEK2 |
| IC₅₀ | 19 nM | 47 nM |
| Source: MedChemExpress.[3] |
| Cell Line | Cancer Type | BRAF Status | EC₅₀ (ERK1/2 Phosphorylation) | GI₅₀ (Anchorage-Dependent Growth) |
| Multiple Human Cancer Cell Lines | Various | Various | 2.5 - 15.8 nM | N/A |
| Human Cancer Cell Lines | Various | V600E Mutant | N/A | 67 - 89 nM |
| Source: MedChemExpress.[3] |
| Cell Line | Cancer Type | Underlying Etiology | IC₅₀ |
| HepG2 | Hepatocellular Carcinoma | NRAS mutation | 33 nM |
| Hep3B | Hepatocellular Carcinoma | HBV infection | 366 nM |
| PLC/PRF/5 | Hepatocellular Carcinoma | HBV infection | 762 nM |
| Source: Schmieder R et al., Neoplasia 2013.[5][6][7] |
| Cell Line | Cancer Type | IC₅₀ |
| HCC1954 | HER2+ Breast Cancer | 397 nM |
| HCC1954-L (Lapatinib Resistant) | HER2+ Breast Cancer | 713.66 ± 160.23 nM |
| Source: O'Shea et al., Oncotarget 2017.[8][9] |
In Vivo Antitumor Activity
Preclinical xenograft models have shown that oral administration of Refametinib leads to significant tumor growth inhibition.
Table 2: In Vivo Efficacy of Refametinib in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Additional Observations |
| A-375 | Malignant Melanoma | Refametinib 25 mg/kg/day | Daily for 14 days | 54% | 5-8 complete or partial responses |
| A-375 | Malignant Melanoma | Refametinib 50 mg/kg/day | Daily for 14 days | 68% | Up to 6 tumor-free survivors |
| Source: Drugs of the Future 2010.[4] |
Comparative Efficacy and Combination Therapies
Studies have explored Refametinib's efficacy in comparison to and in combination with other targeted agents.
Combination with Sorafenib in Hepatocellular Carcinoma (HCC)
In preclinical HCC models, the combination of Refametinib and the multi-kinase inhibitor Sorafenib has demonstrated synergistic effects.
-
In Vitro: The combination was strongly synergistic in suppressing tumor cell proliferation and inhibiting ERK phosphorylation.[5][6] A key observation was the inhibition of the upregulatory feedback loop leading to MEK phosphorylation that is seen with Refametinib monotherapy.[5][6]
-
In Vivo: In Huh-7 HCC xenografts, the combination of Refametinib (20 mg/kg) and Sorafenib (50 mg/kg) resulted in substantial tumor growth inhibition, reducing tumor volume by 70% compared to approximately 20% for each drug individually.[5]
Combination with PI3K and HER2 Inhibitors in HER2-Positive Breast Cancer
In HER2-positive breast cancer cell lines, including those with acquired resistance to trastuzumab or lapatinib, combining Refametinib with other inhibitors has shown promise.
-
Refametinib and Copanlisib (PI3K inhibitor): This combination led to synergistic growth inhibition in 4 out of 6 cell lines tested.[8][9]
-
Refametinib and Lapatinib (HER2/EGFR inhibitor): Synergistic inhibition of growth was observed in 3 out of 6 cell lines.[8][9]
Clinical Trial Insights
A Phase I/II study of Refametinib in combination with gemcitabine for advanced pancreatic cancer found the combination to be well-tolerated with a promising objective response rate of 23%.[10] Notably, patients without detectable KRAS mutations showed a trend towards improved outcomes.[10]
Experimental Protocols
In Vitro Cell Proliferation Assay (General Workflow)
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of Refametinib in cancer cell lines.
Methodology Details:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a range of concentrations of Refametinib or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (such as MTS or CellTiter-Glo) is added to the wells. The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) or the concentration that causes 50% growth inhibition (GI₅₀).
In Vivo Xenograft Study (General Workflow)
The diagram below outlines the typical steps involved in evaluating the in vivo efficacy of Refametinib using a tumor xenograft model.
Methodology Details:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Establishment: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Group Assignment: Once tumors are established, mice are randomly assigned to different treatment groups (e.g., vehicle control, Refametinib at various doses).
-
Drug Administration: Refametinib is administered orally according to the planned schedule (e.g., daily).
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The percentage of Tumor Growth Inhibition (TGI) is calculated to determine the efficacy of the treatment.
References
- 1. Facebook [cancer.gov]
- 2. Refametinib | C19H20F3IN2O5S | CID 44182295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Portico [access.portico.org]
- 5. Allosteric MEK1/2 Inhibitor Refametinib (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric MEK1/2 inhibitor refametinib (BAY 86-9766) in combination with sorafenib exhibits antitumor activity in preclinical murine and rat models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. A preclinical evaluation of the MEK inhibitor refametinib in HER2-positive breast cancer cell lines including those with acquired resistance to trastuzumab or lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Refametinib (R enantiomer)
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Refametinib (R enantiomer), a potent MEK inhibitor. Adherence to these procedures is critical to ensure personnel safety and mitigate risks associated with this compound. Refametinib is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.
Personal Protective Equipment (PPE)
All personnel must don the following PPE before entering a designated area where Refametinib is handled. This equipment is designed to provide comprehensive protection from exposure.
| PPE Component | Standard | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown with tight-fitting cuffs | Protects against splashes and contamination of personal clothing. A back-closing gown offers superior protection. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield | Protects eyes from splashes and airborne particles. A face shield offers broader facial protection. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher (e.g., PAPR) | Prevents inhalation of the powdered compound, especially during weighing and transfer. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: Safe Handling Workflow
The following step-by-step procedure must be followed for all activities involving Refametinib. This workflow is designed to minimize exposure and prevent contamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
